(-)-alpha-Bisabolol
Description
Significance of Natural Product Research in Contemporary Pharmacology and Phytochemistry
Natural products have historically been a vital source of new drugs and drug leads. researchgate.netbiomedpharmajournal.orgrroij.com The chemical diversity found in nature provides a vast reservoir of unique molecular structures with a wide range of biological activities, offering templates for the development of novel therapeutic agents. researchgate.netmdpi.com Contemporary pharmacology continues to rely on natural products for inspiration, with a significant percentage of modern medicines being either natural products or their derivatives. biomedpharmajournal.org The study of these compounds, a field known as phytochemistry, involves their isolation, purification, structure elucidation, and investigation of their biological activities. rroij.com This research is crucial for identifying new therapeutic targets and understanding the biochemical pathways involved in disease processes. rroij.com The integration of traditional knowledge with modern scientific methods, including advanced analytical techniques and high-throughput screening, has further enhanced the potential of natural product research in drug discovery. researchgate.netbiomedpharmajournal.org
Overview of Sesquiterpene Alcohols in Biological Systems Research
Sesquiterpene alcohols are a class of naturally occurring organic compounds found in the essential oils of many plants. wisdomlib.org These C15 terpenoids are known for their aromatic properties and a wide spectrum of biological activities. wisdomlib.orgnih.gov In plants, they can act as defense chemicals against herbivores and pathogens. unn.edu.ngnih.gov In academic research, sesquiterpene alcohols are investigated for their potential therapeutic effects, which include anti-inflammatory, antimicrobial, and anticancer properties. nih.gov Their diverse chemical structures and biological functions make them a subject of interest in the study of plant-animal interactions and as potential leads for the development of new pharmaceuticals. nih.govunn.edu.ng
Research Trajectories and Academic Relevance of (-)-alpha-Bisabolol
This compound, a monocyclic sesquiterpene alcohol, is a primary constituent of the essential oil from German chamomile (Matricaria recutita) and the Candeia tree (Eremanthus erythropappus). atamanchemicals.comhallstarbeauty.comresearchgate.net Its academic relevance stems from its numerous reported biological activities, which have been the subject of extensive research. researchgate.netnih.govnih.gov Key research trajectories have focused on elucidating the molecular mechanisms behind its observed effects.
Initial research often centered on its well-known anti-inflammatory properties. researchgate.netregimenlab.com Subsequent investigations have expanded to explore its potential in other therapeutic areas, leading to a growing body of literature on its anticancer , antimicrobial , and neuroprotective activities. researchgate.netnih.gov The academic interest in this compound is also driven by its favorable safety profile, being generally recognized as safe (GRAS). researchgate.net Ongoing research continues to explore its polypharmacological effects and potential as a nutraceutical or phytopharmaceutical agent. mdpi.com The increasing demand for natural and organic ingredients in various industries, including cosmetics and pharmaceuticals, further fuels the academic and commercial interest in this compound. straitsresearch.com
Detailed Research Findings on this compound
The scientific literature provides a wealth of information on the various biological activities of this compound. The following sections summarize key research findings in several major areas of investigation.
Anti-inflammatory Activity
A significant body of research has been dedicated to understanding the anti-inflammatory mechanisms of this compound. Studies have shown that it can reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). researchgate.netnih.govregimenlab.com It has also been found to suppress the activation of key inflammatory signaling pathways, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) like ERK1/2 and JNK. researchgate.netnih.govdovepress.com Furthermore, research indicates that this compound can inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that play a crucial role in the inflammatory process. researchgate.netnih.govmdpi.com
Interactive Data Table: Anti-inflammatory Mechanisms of this compound
| Molecular Target | Observed Effect | Key Signaling Pathway(s) Involved |
| TNF-α | Reduction of expression/release. researchgate.netnih.govregimenlab.com | NF-κB, MAPK. researchgate.netnih.gov |
| IL-1β | Reduction of expression/release. researchgate.netnih.govmdpi.com | NF-κB. nih.gov |
| IL-6 | Reduction of expression/release. researchgate.netnih.govmdpi.com | NF-κB. nih.gov |
| NF-κB | Suppression of activation. researchgate.netnih.govmdpi.com | IκBα phosphorylation. mdpi.com |
| MAPKs (ERK1/2, JNK, p38) | Suppression of activation. researchgate.netnih.govdovepress.com | - |
| iNOS | Inhibition of expression. researchgate.netnih.govmdpi.com | - |
| COX-2 | Inhibition of expression. researchgate.netnih.govmdpi.com | - |
Anticancer Activity
The potential of this compound as an anticancer agent has been investigated in various cancer cell lines. Research suggests that its anticancer effects are mediated through multiple mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest. mdpi.comfrontiersin.orgjbuon.com Studies have shown that it can modulate the expression of proteins involved in apoptosis, such as increasing the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2. nih.govmdpi.com In some cancer models, this compound has been found to inhibit the PI3K/AKT signaling pathway, which is crucial for tumor cell survival and proliferation. mdpi.comjbuon.com Research has also explored the development of more potent α-bisabolol derivatives for cancer therapy. nih.govresearchgate.net
Interactive Data Table: Anticancer Mechanisms of this compound
| Cancer Type (Cell Line) | Observed Effect | Molecular Mechanism |
| Non-small cell lung carcinoma (A549) | Inhibition of cell proliferation, induction of apoptosis, cell cycle arrest at G2/M phase. jbuon.com | Inhibition of PI3K/AKT signaling pathway. jbuon.com |
| Pancreatic cancer (KLM1, Panc1, KP4) | Inhibition of proliferation (less potent than its derivatives). nih.govresearchgate.net | Inhibition of AKT expression (by derivatives). nih.govresearchgate.net |
| Leukemia (primary acute leukemia cells) | Active against leukemia cells, synergistic with tyrosine inhibitors. frontiersin.org | Preferential incorporation into malignant cells through lipid rafts and direct interaction with Bid protein. frontiersin.org |
| Glioma | Cytotoxic effect, induction of apoptosis. mdpi.com | Induction of cytochrome-C translocation from mitochondrial membrane. mdpi.com |
| Hepatocellular carcinoma (HepG2) | Induction of apoptosis. mdpi.com | - |
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against a range of microorganisms. It has been shown to be effective against certain bacteria and fungi. atamanchemicals.comtandfonline.commdpi.com Studies have reported its inhibitory activity against Staphylococcus aureus and Escherichia coli, as well as fungicidal activity against Candida albicans. mdpi.com The antimicrobial effect is believed to be mediated by inhibiting the viability of the microbial cells. nih.gov Research has also highlighted its effectiveness against skin-related opportunistic pathogens like Propionibacterium acnes and Staphylococcus epidermidis. acgpubs.org
Interactive Data Table: Antimicrobial Spectrum of this compound
| Microorganism | Observed Effect | Minimum Inhibitory Concentration (MIC) |
| Staphylococcus aureus | Inhibitory activity. mdpi.com | - |
| Escherichia coli | Inhibitory activity. mdpi.com | - |
| Candida albicans | Fungicidal activity. atamanchemicals.commdpi.com | - |
| Propionibacterium acnes | Antibacterial activity. acgpubs.org | 75 µg/mL. acgpubs.org |
| Staphylococcus epidermidis | Antibacterial activity. acgpubs.org | 37.5 µg/mL. acgpubs.org |
Neuroprotective Effects
Research into the neuroprotective effects of this compound has shown promising results in various experimental models of neurological disorders. Studies suggest that it can protect neurons from damage by reducing oxidative stress, neuroinflammation, and apoptosis. researchgate.netnih.gov In models of Alzheimer's disease, it has been shown to inhibit the aggregation of amyloid-beta peptides and reduce the activity of enzymes like acetylcholinesterase and β-secretase. nih.govauctoresonline.org In models of Parkinson's disease, it has demonstrated the ability to protect dopaminergic neurons and attenuate motor deficits. nih.gov Furthermore, it has been shown to have neuroprotective effects in models of epilepsy and cerebral ischemia by reducing pro-inflammatory markers and neuronal cell loss. researchgate.netnih.gov
Interactive Data Table: Neuroprotective Mechanisms of this compound
| Neurological Condition Model | Observed Effect | Molecular Mechanism |
| Alzheimer's Disease | Inhibition of Aβ aggregation, reduction of ROS and RNS, inhibition of AChE and β-secretase activity. nih.govauctoresonline.org | Downregulation of Bax, cleaved caspases-3 and 9; upregulation of Bcl-2. nih.govauctoresonline.org |
| Parkinson's Disease | Protection of dopaminergic neurons, attenuation of oxidative stress and neuroinflammation. nih.gov | Reduction of MDA, restoration of GSH, improvement of SOD and CAT activity, reduction of pro-inflammatory cytokines. mdpi.comnih.gov |
| Cerebral Ischemia | Reduction of infarct area and neurological deficits, improved memory. researchgate.net | Prevention of MPO activity increase, TNF-α immunoreactivity, and iNOS increase. researchgate.net |
| Epilepsy | Inhibition of seizure intensity, anxiety-like behavior, and memory deficits. nih.gov | Reduction of TNF-α, IL-1β, and MDA levels. nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H26O |
|---|---|
Molecular Weight |
222.37 g/mol |
IUPAC Name |
(2S)-6-methyl-2-(4-methylcyclohex-3-en-1-yl)hept-5-en-2-ol |
InChI |
InChI=1S/C15H26O/c1-12(2)6-5-11-15(4,16)14-9-7-13(3)8-10-14/h6-7,14,16H,5,8-11H2,1-4H3/t14?,15-/m0/s1 |
InChI Key |
RGZSQWQPBWRIAQ-LOACHALJSA-N |
SMILES |
CC1=CCC(CC1)C(C)(CCC=C(C)C)O |
Isomeric SMILES |
CC1=CCC(CC1)[C@](C)(CCC=C(C)C)O |
Canonical SMILES |
CC1=CCC(CC1)C(C)(CCC=C(C)C)O |
Synonyms |
(+)-4-epi-alpha-bisabolol bisabolol bisabolol, (+)-isomer bisabolol, (-)-isomer levomenol |
Origin of Product |
United States |
Natural Occurrence and Biosynthetic Pathways of Alpha Bisabolol
Distribution of (-)-alpha-Bisabolol in Botanical Species
This compound, also known as levomenol, is a naturally occurring monocyclic sesquiterpene alcohol found in the essential oils of various plants. nih.govresearchgate.net Its presence is particularly significant in species belonging to the Asteraceae family. researchgate.netnanu-skincare.com
German chamomile (Matricaria chamomilla L., also known as Matricaria recutita L.) is a primary and well-documented source of this compound. acgpubs.orgfrontiersin.org The compound is a major constituent of chamomile essential oil, although its concentration can vary significantly based on the plant's genetic makeup, growing conditions, and the specific chemotype. acgpubs.orgmdpi.comnih.gov Essential oils from chamomile are often categorized as either "α-bisabolol type" or "bisabolol oxide type," reflecting the dominant components. acgpubs.org
The content of this compound in chamomile essential oil can range widely. Some studies report concentrations from 24.0% to 41.5%, while others have identified levels as high as 52% to 60% in specially bred cultivars like 'Novbona' and 'Goral'. mdpi.comresearchgate.net Conversely, some chamomile oils may contain lower amounts, for instance, one investigation in Estonia found levels around 5.6%. mdpi.com The accumulation of α-bisabolol and its corresponding oxides is often localized in the flower buds and fully developed flowers. mdpi.com
The Brazilian Candeia tree, Eremanthus erythropappus, is a significant commercial source of this compound. frontiersin.orgresearchgate.netscielo.br The essential oil extracted from the wood of the Candeia tree is exceptionally rich in this compound, with concentrations reported to be as high as 85% to 95%. nanu-skincare.comscielo.br This high purity makes it a valued resource for the cosmetic and pharmaceutical industries. frontiersin.org
Vanillosmopsis arborea is another botanical source, often mentioned alongside E. erythropappus, and is also known to produce an essential oil with a high concentration of α-bisabolol, ranging from 70-90%. nanu-skincare.comscielo.bracs.org
Table 1: Botanical Sources of this compound
| Botanical Species | Family | Plant Part | Reported this compound Content in Essential Oil |
|---|---|---|---|
| Matricaria chamomilla (German Chamomile) | Asteraceae | Flowers | 5.6% - 60% mdpi.comresearchgate.net |
| Eremanthus erythropappus (Candeia Tree) | Asteraceae | Wood | Up to 95% nanu-skincare.comscielo.br |
| Vanillosmopsis arborea | Asteraceae | - | 70% - 90% acs.org |
Presence in Matricaria chamomilla and Related Species
Biosynthetic Pathways and Enantiomeric Considerations
Like other sesquiterpenoids, this compound is synthesized via the isoprenoid pathway. mdpi.com The biosynthesis begins with the cyclization of the C15 precursor, farnesyl pyrophosphate (FPP). frontiersin.orgmdpi.comnih.gov This crucial step is catalyzed by a specific class of enzymes known as terpene synthases (TPS), or more specifically, sesquiterpene synthases. mdpi.com
In Matricaria chamomilla, a specific α-bisabolol synthase (BBS), designated MrBBS, has been identified. mdpi.comnih.gov This enzyme is responsible for converting FPP directly into α-bisabolol. mdpi.comnih.gov Studies have shown that the expression of the gene encoding for MrBBS is significantly higher in the flowers compared to the leaves, which correlates with the accumulation of the compound in the floral parts. mdpi.com Both the farnesyl diphosphate (B83284) synthase (FPS) and α-bisabolol synthase (BBS) enzymes have been found to be located in the cytosol. nih.gov
Similarly, a homologous (-)-α-bisabolol synthase, EeBOS1, has been identified in the Candeia tree (Eremanthus erythropappus). frontiersin.org When expressed in E. coli, the EeBOS1 protein was shown to produce (-)-α-bisabolol from FPP, confirming its role in the biosynthesis of this specific enantiomer. frontiersin.org
The stereochemistry of the final product is a critical aspect of its biosynthesis. The bio-activity of bisabolol is largely attributed to the naturally occurring (-)-α-Bisabolol enantiomer, which has the (4S, 8S)-configuration. frontiersin.org Chemical synthesis typically results in a racemic mixture of isomers, which exhibit lower biological activity. frontiersin.org The enzymatic synthesis within plants, governed by specific synthases like MrBBS and EeBOS1, ensures the production of the specific, more active (-)-α enantiomer. frontiersin.orgresearchgate.net
Microbial Transformation and Biocatalysis for this compound Derivatization
Microbial transformation serves as a valuable biotechnological tool to generate novel, more polar derivatives of this compound, which can enhance its applicability. mdpi.comfao.orgresearchgate.net This process utilizes the enzymatic machinery of microorganisms to introduce functional groups, such as hydroxyl groups, onto the parent molecule. mdpi.comjmaps.in
Several fungal species have been successfully employed to biotransform this compound into various metabolites.
Absidia coerulea : This filamentous fungus has demonstrated a high capacity for transforming this compound, leading to the production of numerous hydroxylated metabolites. mdpi.comfao.orgnih.gov Screening of multiple microorganisms identified A. coerulea as a particularly effective biocatalyst for this purpose. mdpi.comresearchgate.netmdpi.com
Glomerella cingulata : This plant pathogenic fungus is known to metabolize this compound through oxidation reactions. nih.govmdpi.com It initially transforms the substrate into products like (1S,3R,4R,7S)-3,4-dihydroxy-α-bisabolol and bisabolol oxide B, which can be further converted into more complex dihydroxy-bisabolol oxides. acgpubs.orgresearchgate.netresearchgate.net
Thamnidium elegans : Biotransformation studies using T. elegans have shown the conversion of this compound into α-bisabolol oxide A and α-bisabolol oxide B. acgpubs.orgresearchgate.net This fungus is recognized for its allylic hydroxylase activity. acgpubs.org
Penicillium neocrassum : This fungus has been used to produce a novel metabolite from this compound, identified as bisafuranol. acgpubs.orgresearchgate.netresearchgate.net
The microbial transformation of this compound yields a variety of oxidized derivatives, primarily hydroxylated metabolites and bisabolol oxides. These new compounds often exhibit increased water solubility compared to the parent molecule. mdpi.comfao.orgnih.gov
From the biotransformation by Absidia coerulea , a total of eleven metabolites were isolated and identified, seven of which were new compounds. mdpi.comresearchgate.netnih.gov These include various hydroxylated forms and a bisabolol oxide derivative. mdpi.com
Table 2: Metabolites from Fungal Biotransformation of this compound
| Fungus | Substrate | Resulting Metabolites |
|---|---|---|
| Absidia coerulea | This compound | (1R,5R,7S)-5-hydroxy-α-bisabolol, (1R,5S,7S)-5-hydroxy-α-bisabolol, (1R,5R,7S,10S)-5-hydroxybisabolol oxide B, (1R,7S,10S)-1-hydroxybisabolol oxide B, 12-hydroxy-α-bisabolol, (1S,3R,4S,7S)-3,4-dihydroxy-α-bisabolol, (1S,3S,4S,7S)-3,4-dihydroxy-α-bisabolol, and four other known metabolites. mdpi.comfao.orgnih.gov |
| Glomerella cingulata | This compound | (1S,3R,4R,7S)-3,4-dihydroxy-α-bisabolol, Bisabolol oxide B, (1S,3R,4R,7S,10S)-3,4-dihydroxy-bisabolol oxide B, (1S,3S,4R,7S,10S)-3,4-dihydroxy-bisabolol oxide B. researchgate.netresearchgate.net |
| Thamnidium elegans | This compound | α-Bisabolol oxide A, α-Bisabolol oxide B. acgpubs.orgresearchgate.net |
The metabolites produced by Glomerella cingulata indicate a metabolic pathway where this compound is first hydroxylated or epoxidized, and these intermediates are then further oxidized. researchgate.net For instance, bisabolol oxide B is further transformed into different dihydroxy-bisabolol oxide B compounds. acgpubs.orgresearchgate.net These biotransformation studies provide a method for generating novel derivatives that can be studied for their own biological activities.
Table of Compound Names
| Compound Name |
|---|
| This compound |
| (1R,5R,7S)-5-hydroxy-α-bisabolol |
| (1R,5S,7S)-5-hydroxy-α-bisabolol |
| (1R,5R,7S,10S)-5-hydroxybisabolol oxide B |
| (1R,7S,10S)-1-hydroxybisabolol oxide B |
| 12-hydroxy-α-bisabolol |
| (1S,3R,4S,7S)-3,4-dihydroxy-α-bisabolol |
| (1S,3S,4S,7S)-3,4-dihydroxy-α-bisabolol |
| (1S,7S)-4,7-dihydroxy-α-bisabolol |
| (1S,3R,4R,7S)-3,4-dihydroxy-α-bisabolol |
| 15-hydroxy-α-bisabolol |
| 11-hydroxy-T-muurolol |
| (1S,3R,4R,7S,10S)-3,4-dihydroxy-bisabolol oxide B |
| (1S,3S,4R,7S,10S)-3,4-dihydroxy-bisabolol oxide B |
| α-Bisabolol oxide A |
| α-Bisabolol oxide B |
| Bisafuranol |
| Farnesyl pyrophosphate (FPP) |
| Chamazulene |
| Bisabolone oxide |
| β-farnesene |
| (E)-β-caryophyllene |
| Germacrene D |
| β-elemene |
Microbial Mimicry of Mammalian Metabolism in Research
Microbial transformation is recognized as a valuable scientific tool for mimicking and predicting the mammalian metabolism of pharmaceutical compounds. mdpi.com This approach is particularly useful for highly lipophilic substances like this compound, whose poor water solubility can limit certain pharmaceutical applications and whose metabolic fate has not been extensively detailed. mdpi.com The use of microorganisms as biocatalysts provides an effective method to generate more polar, water-soluble metabolites that can serve as reference standards for identifying metabolic products in mammalian systems. researchgate.netmdpi.comnih.gov
In one line of research, fifteen different microbial cultures were screened for their ability to metabolize this compound. mdpi.com The filamentous fungus Absidia coerulea demonstrated the highest capacity for transformation and was selected for larger-scale fermentation studies. mdpi.com This work led to the isolation and structural identification of eleven metabolites, seven of which were new compounds. mdpi.comnih.gov All identified metabolites showed greater aqueous solubility than the parent this compound. researchgate.netmdpi.comnih.gov
Other research has shown that fungi such as Thamnidium elegans, Aspergillus niger, and Glomerella cingulata can also biotransform this compound. mdpi.comresearchgate.net Thamnidium elegans was found to convert the compound into α-bisabolol oxide A and α-bisabolol oxide B. researchgate.netacgpubs.org Another fungus, Penicillium neocrassum, produced a novel metabolite characterized as bisafuranol. researchgate.netanadolu.edu.tr These studies underscore the utility of microbial systems in generating and identifying oxidized and hydroxylated derivatives of this compound, which are likely products of metabolism. mdpi.comresearchgate.net
Research Findings: Microbial Transformation of this compound
| Microorganism | Identified Metabolites | Reference |
|---|---|---|
| Absidia coerulea | (1R,5R,7S)-5-hydroxy-α-bisabolol, (1R,5S,7S)-5-hydroxy-α-bisabolol, (1R,5R,7S,10S)-5-hydroxybisabolol oxide B, (1R,7S,10S)-1-hydroxybisabolol oxide B, 12-hydroxy-α-bisabolol, (1S,3R,4S,7S)-3,4-dihydroxy-α-bisabolol, (1S,3S,4S,7S)-3,4-dihydroxy-α-bisabolol, (1S,7S)-4,7-dihydroxy-α-bisabolol, (1S,3R,4R,7S)-3,4-dihydroxy-α-bisabolol, 15-hydroxy-α-bisabolol, 11-hydroxy-T-muurolol | researchgate.netmdpi.comnih.gov |
| Thamnidium elegans | α-bisabolol oxide A, α-bisabolol oxide B | researchgate.netacgpubs.org |
| Penicillium neocrassum | Bisafuranol (2-(5-methyl-5-(6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)tetrahydrofuran-2-yl)propan-2-ol) | researchgate.netanadolu.edu.tr |
| Aspergillus niger | Bisabolol oxide B | mdpi.com |
| Glomerella cingulata | Bisabolol oxide B, hydroxylated derivatives | mdpi.com |
Methodological Approaches in Alpha Bisabolol Research
Extraction and Isolation Techniques for Academic Studies
The initial step in studying (-)-alpha-Bisabolol from natural sources, such as the Candeia tree (Eremanthus erythropappus) or chamomile (Matricaria chamomilla), involves its extraction and subsequent isolation from a multitude of other plant metabolites. nanu-skincare.com The choice of method is dictated by factors like the desired purity, yield, and the chemical properties of the source material.
Solvent extraction is a foundational technique used to separate this compound from plant matter. The selection of the solvent is critical, as its polarity influences the extraction efficiency and the profile of co-extracted compounds.
Researchers have employed a range of solvents and methods. A common approach involves the maceration of ground plant material in a chosen solvent at room temperature. For instance, a rapid protocol for extracting this compound from the aerial parts of Gymnosperma glutinosum involved maceration with chloroform (B151607). mdpi.comresearchgate.net In other studies, dichloromethane (B109758) (DCM) has been used to create extracts from Candeia tree tissues for analysis. frontiersin.org
Supercritical fluid extraction (SFE), particularly with carbon dioxide (CO2), represents a more advanced, "green" technology. researchgate.net Supercritical CO2 is effective for extracting non-polar compounds, but its efficiency for moderately polar molecules like this compound can be significantly enhanced by using a co-solvent. Research has demonstrated that adding ethanol (B145695) as a co-solvent to supercritical CO2 is essential for increasing the yield of this compound from Candeia wood. researchgate.net One study found that extraction with 5% ethanol as a co-solvent yielded 16.53 g of α-bisabolol per kilogram, a 41% increase compared to using supercritical CO2 alone. researchgate.net
Table 1: Comparison of Solvent Extraction Methodologies for this compound
| Plant Source | Extraction Method | Solvent System | Key Findings | Reference(s) |
|---|---|---|---|---|
| Eremanthus erythropappus | Soxhlet / PLE | n-Hexane | Highest purity of α-bisabolol (up to 64.23%) obtained. | researchgate.net |
| Eremanthus erythropappus | Soxhlet / PLE | Ethanol, Ethyl Acetate | Higher yield but lower purity compared to n-hexane. | researchgate.net |
| Eremanthus erythropappus | Supercritical Fluid Extraction (SFE) | CO₂ with Ethanol co-solvent | Ethanol as a co-solvent significantly increased extraction yield. | researchgate.netmdpi.com |
| Gymnosperma glutinosum | Maceration | Chloroform, Methanol (B129727) | Chloroform was effective for selectively extracting (-)-α-bisabolol. | mdpi.comresearchgate.net |
| Human Blood | Liquid-Liquid Extraction | Hexane | Used to extract spiked α-bisabolol from biological matrices before analysis. | researchgate.netnih.gov |
Following initial extraction, the crude extract contains a mixture of compounds. Chromatographic techniques are indispensable for purifying this compound to a high degree required for structural elucidation and bioactivity studies. typology.comtypology.com
Column chromatography is a widely used method for the initial fractionation of crude extracts. researchgate.net In one study, a crude extract containing this compound was fractionated on a silica (B1680970) gel column using a gradient elution system of methanol in dichloromethane. mdpi.com This process separates compounds based on their differential adsorption to the stationary phase and solubility in the mobile phase.
For finer purification, High-Performance Liquid Chromatography (HPLC) is often employed. mdpi.com Fractions obtained from column chromatography can be subjected to HPLC, which offers higher resolution and efficiency. A study on the biotransformation of this compound used HPLC with various isocratic and gradient solvent systems (e.g., methanol-water mixtures) to isolate multiple metabolites. mdpi.com In some cases, specialized columns, such as chiral columns, are necessary to separate stereoisomers. For instance, a chiral HPLC column was used to separate epimers of hydroxylated bisabolol metabolites. mdpi.com
Additionally, pre-purification steps may involve treating the extract with activated carbon to remove pigments and other impurities that could interfere with the chromatographic process. google.com
Solvent Extraction Methodologies
Analytical Techniques for this compound Quantification and Structural Elucidation
Once isolated, this compound must be unambiguously identified and quantified. A combination of chromatographic and spectroscopic techniques is used to achieve this, providing information on its purity, concentration, and molecular structure.
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. The sample is vaporized and separated based on its boiling point and interaction with a capillary column, before being fragmented and detected by a mass spectrometer. acgpubs.org The resulting mass spectrum serves as a chemical fingerprint, allowing for identification by comparison to spectral libraries. mdpi.com
Research studies report specific GC-MS conditions for analyzing this compound. For example, analysis of a chloroform extract of G. glutinosum used an RXI-5SIL column with a programmed temperature gradient, identifying this compound as the major component at 97.5%. mdpi.com Another study on engineered E. coli used an RTX-5 capillary column to quantify bisabolol production. nih.gov For chiral analysis, which is essential to distinguish between enantiomers, a chiral GC column such as Alpha DEX™ 120 is required. frontiersin.org Headspace injection (HS-GC-MS) is another variation used for analyzing bisabolol in biological samples like blood, offering a simple sample preparation process. researchgate.netnih.gov
Table 2: Selected GC-MS Parameters for this compound Analysis
| Parameter | Study 1 | Study 2 | Study 3 |
|---|---|---|---|
| Source Material | G. glutinosum extract | Biotransformation products | E. coli fermentation |
| Column | RXI-5SIL (30 m x 0.32 mm) | Innowax FSC (60 m x 0.25 mm) | RTX-5 (30 m x 0.25 mm) |
| Carrier Gas | Helium (1 mL/min) | Helium (0.8 mL/min) | Helium (1.6 mL/min) |
| Injector Temp. | 220 °C | 250 °C | 280 °C |
| Oven Program | 55°C to 280°C in steps | 60°C to 240°C in steps | 90°C to 280°C in steps |
| Ionization | EI (70 eV) | EI (70 eV) | Not specified |
| Reference(s) | mdpi.com | acgpubs.org | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-resolution counterpart, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), are powerful tools for analyzing compounds that are not sufficiently volatile for GC. These techniques are particularly useful for analyzing this compound in complex biological matrices and for identifying co-occurring non-volatile compounds. mdpi.comresearchgate.net
One study reported a micro-HPLC-ESI-MS method to determine α-bisabolol in human blood. nih.gov The method involved sample extraction with hexane, reconstitution in methanol, and injection onto a C18 column, with detection by an ion trap mass spectrometer in positive ion mode. nih.gov Another analysis of G. glutinosum extracts used UPLC-MS to identify flavonoids and fatty acids in the methanolic fractions, complementing the GC-MS analysis of the chloroform fraction. mdpi.com A dedicated LC-MS/MS method for terpenes has been developed, providing specific selected reaction monitoring (SRM) transitions for alpha-Bisabolol (B1667320) (205 > 149, 93), which is crucial for sensitive and selective quantification. thermofisher.com
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of organic molecules, including this compound. It provides detailed information about the carbon-hydrogen framework of the molecule. acgpubs.org
One-dimensional NMR experiments like ¹H NMR and ¹³C NMR are used to identify the types and numbers of hydrogen and carbon atoms. acgpubs.orgresearchgate.net For instance, the structure of this compound isolated from G. glutinosum was unequivocally confirmed by comparing its ¹H NMR spectrum with a simulated spectrum. mdpi.com
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between atoms. acgpubs.orgresearchgate.net These experiments were critical in a study that identified a novel structural isomer of α-bisabolol, allowing for a detailed comparison of the two structures. acgpubs.orgacgpubs.org The chemical shifts from ¹H and ¹³C NMR spectra are highly characteristic. For example, in deuterated chloroform, the olefinic protons of α-bisabolol appear at approximately 5.13 and 5.36 ppm. acgpubs.orgijpsonline.com
Beyond structural confirmation, NMR, specifically quantitative ¹H NMR (qNMR), has been validated as a rapid and efficient method for the quantification of α-bisabolol in essential oils, providing an alternative to GC-based methods. ijpsonline.comresearchgate.net
Table 3: Characteristic ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for α-Bisabolol
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference(s) |
|---|---|---|---|
| C-1 | - | 26.92 | acgpubs.org |
| C-3 | 5.36 | 124.78 | acgpubs.orgijpsonline.com |
| C-4 | - | 133.72 | acgpubs.org |
| C-5 | - | 23.30 | acgpubs.org |
| C-7 | - | 73.80 | acgpubs.org |
| C-10 | 5.13 | 124.50 | acgpubs.orgijpsonline.com |
| C-11 | - | 131.42 | acgpubs.org |
| C-12 | 1.60 | 25.70 | acgpubs.org |
| C-13 | 1.68 | 17.65 | acgpubs.org |
| C-14 | 1.18 | 22.25 | acgpubs.org |
| C-15 | 1.64 | 23.30 | acgpubs.org |
Note: Chemical shifts are approximate and can vary slightly based on solvent and experimental conditions.
Spectrophotometric Assays for Bioactivity Screening
Spectrophotometric assays are crucial tools for the initial screening of the bioactivity of this compound. These assays are primarily used to assess its antioxidant potential. For instance, the scavenging activity of this compound against reactive oxygen species (ROS) and reactive nitrogen species (RNS) is evaluated using these methods. nih.gov The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay is one such in vitro test that has demonstrated the antioxidant capabilities of this compound. researchgate.net
Furthermore, spectrophotometric methods are employed to measure markers of oxidative stress, such as malondialdehyde (MDA) and protein carbonyl levels, which have been shown to be reduced in the presence of this compound. nih.gov The activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT) can also be quantified using these techniques, revealing an improvement in their activity following treatment with this compound. mdpi.com Additionally, spectrophotometry is used to determine the levels of non-protein sulfhydryl (NP-SH) groups, such as reduced glutathione (B108866) (GSH), which this compound has been shown to preserve in models of gastric damage. mdpi.comnih.gov
In Vivo Animal Models for Pharmacological Activity Assessment
Rodent models are indispensable for evaluating the pharmacological effects of this compound in a whole-organism context.
Parkinson's Disease: Rat models of Parkinson's disease, induced by neurotoxins like rotenone, have been used to demonstrate the neuroprotective effects of this compound. researchgate.netmdpi.comnih.govnih.gov In these models, it has been shown to attenuate dopaminergic neurodegeneration, reduce oxidative stress, and mitigate neuroinflammation. nih.govnih.gov
Cardiotoxicity: Rat models of doxorubicin-induced cardiotoxicity have been employed to investigate the cardioprotective properties of this compound. frontiersin.orgacs.orgresearchgate.netfrontiersin.orgfrontiersin.orgmdpi.comacs.org Studies have shown that it can ameliorate cardiac damage by reducing oxidative stress, inflammation, and apoptosis in the heart tissue. acs.orgmdpi.com
Gastric Ulcer: Mouse models of gastric ulcers induced by agents like ethanol and indomethacin (B1671933) have been used to assess the gastroprotective activity of this compound. mdpi.comnih.govresearchgate.net It has been found to protect the gastric mucosa from lesions in these models. nih.govresearchgate.net
Neurodegeneration: Beyond Parkinson's disease models, this compound has been studied in other models of neurodegeneration. For instance, in a mouse model of cerebral ischemia, it was found to reduce neuronal damage and memory deficits. nih.govresearchgate.netnih.gov
Inflammatory Pain: Rodent models of inflammatory pain, such as those induced by carrageenan or formalin, have been used to evaluate the anti-inflammatory and analgesic effects of this compound. mdpi.comd-nb.info
Arthritis: Mouse models of arthritis, induced by agents like complete Freund's adjuvant (CFA) or collagen, have demonstrated the anti-arthritic potential of this compound. mdpi.comnih.gov It has been shown to reduce joint inflammation and pain-related behaviors in these models. nih.gov
Systemic Infection: Mouse models of systemic infection, such as sepsis induced by cecal ligation and puncture (CLP), have been utilized to study the effects of this compound on the inflammatory response to infection. mdpi.comresearchgate.netresearchgate.netnih.gov It has been shown to reduce leukocyte recruitment and improve survival rates in these models. researchgate.netnih.gov
Atopic Dermatitis: Mouse models of atopic dermatitis, induced by sensitizing agents like 2,4-dinitrochlorobenzene (DNCB), have been used to investigate the therapeutic potential of this compound for skin inflammation. researchgate.netnih.govnih.govdntb.gov.uaresearchgate.net Topical application has been shown to reduce dermatitis symptoms and skin thickness. researchgate.netnih.gov
Cerebral Ischemia: Mouse models of permanent focal cerebral ischemia have demonstrated the neuroprotective effects of this compound, showing a reduction in infarct area and improved neurological outcomes. nih.govresearchgate.netnih.govjst.go.jp
The following are specific methods used to induce the disease models mentioned above:
Rotenone: This pesticide is used to induce a rat model of Parkinson's disease by inhibiting mitochondrial complex-I, leading to oxidative stress and dopaminergic neuron death. nih.govnih.govmdpi.com
Doxorubicin (B1662922): This chemotherapeutic agent is used to induce cardiotoxicity in rats, providing a model to study drug-induced cardiac damage. frontiersin.orgacs.orgfrontiersin.orgmdpi.comacs.org
Ethanol and Indomethacin: These substances are used to induce gastric ulcers in mice, allowing for the evaluation of gastroprotective agents. mdpi.comnih.govresearchgate.netuminho.ptgazimedj.com
Carrageenan and Collagen: Carrageenan is injected to induce localized inflammation and pain, while collagen is used to induce arthritis in mice, providing models for studying anti-inflammatory and anti-arthritic compounds. mdpi.comnih.gov
DNCB (2,4-dinitrochlorobenzene): This chemical is applied topically to the skin of mice to induce an atopic dermatitis-like inflammatory response. researchgate.netnih.govnih.govresearchgate.net
Cecal Ligation and Puncture (CLP): This surgical procedure is used to induce sepsis in mice, creating a clinically relevant model of systemic infection and the subsequent inflammatory cascade. researchgate.netresearchgate.netnih.gove-century.us
Data Tables
Table 1: In Vitro Cell Line-Based Assays for this compound Research
| Cell Line | Model System For | Key Findings with this compound |
| Neuro-2a (N2a) | Alzheimer's Disease, Neuroprotection | Protects against β-amyloid toxicity, reduces free radicals, inhibits cholinesterase and β-secretase. nih.govnih.govauctoresonline.orgsemanticscholar.org |
| PC12 | Alzheimer's Disease, Neuroprotection | Rescues cells from β-amyloid-induced neurotoxicity and chromosomal damage. auctoresonline.orgresearchgate.net |
| A549 NSCLC | Non-Small Cell Lung Cancer | Induces G2/M cell cycle arrest, mitochondrial apoptosis, and inhibits cell migration. adooq.comnih.govjbuon.com |
| Human Chondrocytes | Osteoarthritis | Suppresses inflammatory reactions induced by advanced glycation end products (AGEs). mdpi.com |
| HT-29 | Intestinal Inflammation | Decreases the expression of proinflammatory chemokines. researchgate.netresearchgate.net |
| Mast Cells (BMMCs) | Allergic and Inflammatory Responses | Reduces the release of histamine (B1213489) and other inflammatory mediators. researchgate.netnih.gov |
Table 2: In Vivo Animal Models for this compound Research
| Disease Model | Induction Method | Animal | Key Findings with this compound |
| Parkinson's Disease | Rotenone | Rat | Attenuates dopaminergic neurodegeneration and neuroinflammation. mdpi.comnih.govnih.gov |
| Cardiotoxicity | Doxorubicin | Rat | Ameliorates cardiac damage by reducing oxidative stress and inflammation. frontiersin.orgacs.orgmdpi.com |
| Gastric Ulcer | Ethanol, Indomethacin | Mouse | Protects gastric mucosa from lesions. mdpi.comnih.govresearchgate.net |
| Inflammatory Pain | Carrageenan, Formalin | Rodent | Exhibits anti-inflammatory and analgesic effects. mdpi.comd-nb.info |
| Arthritis | Collagen, CFA | Mouse | Reduces joint inflammation and pain-related behaviors. mdpi.comnih.gov |
| Systemic Infection | Cecal Ligation and Puncture (CLP) | Mouse | Reduces leukocyte recruitment and improves survival. researchgate.netnih.gov |
| Atopic Dermatitis | DNCB | Mouse | Reduces dermatitis symptoms and skin inflammation. researchgate.netnih.govnih.gov |
| Cerebral Ischemia | Permanent Middle Cerebral Artery Occlusion | Mouse | Reduces infarct area and improves neurological outcomes. nih.govresearchgate.netnih.gov |
Molecular and Cellular Mechanisms of Action of Alpha Bisabolol
Modulation of Cellular Signaling Pathways
(-)-alpha-Bisabolol has been shown to influence several key signaling cascades, leading to its diverse pharmacological activities. The following subsections detail its impact on these pathways based on current scientific research.
Nuclear Factor-kappa B (NF-κB) Regulation
This compound is a well-documented inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses, immune function, and cell survival. Its inhibitory action is primarily achieved by targeting the upstream components of the NF-κB cascade. Specifically, this compound has been observed to suppress the phosphorylation and subsequent degradation of the inhibitor of kappa B alpha (IκBα). mdpi.come-century.usplos.orgfrontiersin.org This is a crucial step, as the degradation of IκBα is required to release NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
In models of atopic dermatitis, this compound dose-dependently attenuated the phosphorylation of IκBα and suppressed its degradation in IgE/Ag-stimulated bone marrow-derived mast cells (BMMCs). mdpi.com This action prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking the expression of downstream inflammatory mediators. carmellcosmetics.com Similarly, in studies related to sepsis-induced acute lung injury, bisabolol treatment inhibited the degradation of IκB-α, which in turn blocked the activation of the NF-κB pathway. e-century.us This mechanism has also been implicated in the protective effects of this compound against doxorubicin-induced cardiotoxicity, where it was observed to inhibit the phosphorylation of IKKα, NF-κB-p65, and IκBα in the myocardium. nih.gov
Table 1: Research Findings on this compound and NF-κB Regulation
| Experimental Model | Key Findings | References |
|---|---|---|
| IgE/Ag-stimulated BMMCs | Dose-dependently attenuated IκBα phosphorylation and degradation. | mdpi.com |
| Sepsis-induced acute lung injury in mice | Inhibited the degradation of IκB-α, blocking NF-κB pathway activation. | e-century.us |
| Human chondrocytes exposed to AGEs | Hindered the activation of NF-κB and the nuclear translocation of p65. | carmellcosmetics.com |
| Doxorubicin-induced cardiotoxicity in rats | Inhibited phosphorylation of IKKα, NF-κB-p65, and IκBα in the myocardium. | nih.gov |
| BCR-ABL+ acute lymphoblastic leukemia cells | Downregulated nuclear localization of NF-κB and its phosphorylation. | researchgate.net |
Mitogen-Activated Protein Kinase (MAPK) Pathway (ERK1/2, JNK, p38)
The Mitogen-Activated Protein Kinase (MAPK) pathway, comprising several distinct signaling cascades including the extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinases (JNK), and p38 MAPKs, is another primary target of this compound. This pathway is integral to cellular processes such as proliferation, differentiation, and apoptosis. Research has shown that this compound can modulate the activity of all three major MAPK families. carmellcosmetics.comnih.govnih.govresearchgate.net
In a murine model of lipopolysaccharide (LPS)-induced pulmonary inflammation, α-bisabolol-loaded lipid-core nanocapsules significantly reduced the phosphorylation levels of ERK1/2, JNK, and p38 proteins in the lungs. nih.govnih.gov This indicates a broad inhibitory effect on MAPK signaling. In the context of atopic dermatitis, this compound was found to significantly suppress the activation of JNK in IgE-mediated BMMCs, while not altering the phosphorylation of p38 and ERK1/2 in that specific model. mdpi.com Furthermore, in human chondrocytes, this compound suppressed advanced glycation end products (AGE)-induced MAPK signaling by decreasing the phosphorylation of JNK and p38. carmellcosmetics.com
Table 2: Research Findings on this compound and the MAPK Pathway
| Experimental Model | Effect on ERK1/2 | Effect on JNK | Effect on p38 | References |
|---|---|---|---|---|
| LPS-induced pulmonary inflammation in mice | Reduced phosphorylation | Reduced phosphorylation | Reduced phosphorylation | nih.govnih.gov |
| IgE-mediated BMMCs | No change in phosphorylation | Suppressed activation | No change in phosphorylation | mdpi.com |
| AGE-induced human chondrocytes | Not specified | Reduced phosphorylation | Reduced phosphorylation | carmellcosmetics.com |
PI3K/AKT Signaling Inhibition
The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is often implicated in cancer. This compound has demonstrated inhibitory effects on this pathway, particularly in cancer cell lines. mdpi.comnih.govjbuon.commedchemexpress.com
In human non-small cell lung carcinoma (NSCLC) A549 cells, this compound was shown to inhibit the PI3K/AKT signaling pathway in a dose-dependent manner. nih.govjbuon.com This was evidenced by a downregulation of the phosphorylated forms of PI3K (p-PI3K) and AKT (p-AKT), while the total protein levels of PI3K and AKT remained largely unaffected. jbuon.com This inhibition of the PI3K/AKT pathway is believed to contribute to the anticancer effects of this compound, which include the induction of apoptosis and cell cycle arrest. nih.govjbuon.com Similar findings have been reported in other cancer models, where this compound decreased the activation of p-PI3K and p-AKT. mdpi.com
Table 3: Research Findings on this compound and PI3K/AKT Signaling
| Cell Line/Model | Key Findings | References |
|---|---|---|
| Human NSCLC A549 cells | Dose-dependent downregulation of p-PI3K and p-AKT proteins. | nih.govjbuon.commedchemexpress.com |
| Pancreatic cancer cells | Decreased activation of p-PI3K and p-AKT. | mdpi.com |
| Human liver cancer cell line HepG2 | Implicated in modulating PI3K/Akt pathway. | frontiersin.org |
Nrf2/Keap-1/HO-1 Axis Modulation
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (Keap1)/Heme oxygenase-1 (HO-1) axis is a crucial cellular defense mechanism against oxidative stress. This compound has been shown to modulate this pathway, thereby enhancing the antioxidant capacity of cells.
In a study investigating doxorubicin-induced cardiotoxicity, treatment with this compound led to a significant increase in the expression of total cardiac and nuclear Nrf2, as well as HO-1. nih.gov Concurrently, it decreased the expression of Keap1, the protein responsible for sequestering Nrf2 in the cytoplasm. nih.gov This allows for the nuclear translocation of Nrf2, where it can activate the transcription of antioxidant genes like HO-1. nih.govnih.gov Similarly, in a model of doxorubicin-induced cognitive dysfunction, this compound administration resulted in a significant upregulation of the Nrf2 gene and its downstream target HO-1 in the hippocampus. frontiersin.org
Table 4: Research Findings on this compound and the Nrf2/Keap-1/HO-1 Axis
| Experimental Model | Effect on Nrf2 | Effect on Keap1 | Effect on HO-1 | References |
|---|---|---|---|---|
| Doxorubicin-induced cardiotoxicity in rats | Increased expression and nuclear translocation. | Decreased expression. | Increased expression. | nih.govresearchgate.netresearchgate.net |
| Doxorubicin-induced cognitive dysfunction in rats | Upregulated gene expression. | Not specified | Upregulated gene expression. | frontiersin.org |
| Doxorubicin-induced testicular toxicity in rats | Activated Nrf2 defense systems. | Not specified | Not specified | nih.gov |
Akt/mTOR/GSK-3β Signaling Pathway
The Akt/mammalian target of rapamycin (B549165) (mTOR)/glycogen synthase kinase-3 beta (GSK-3β) signaling pathway is another key regulator of cell growth, proliferation, and survival. This compound has been found to favorably modulate this pathway, particularly in the context of chemotherapy-induced toxicity.
In a rat model of doxorubicin-induced cardiotoxicity, doxorubicin (B1662922) administration led to a decrease in the phosphorylation of Akt and GSK-3β, as well as a reduction in mTOR expression. nih.gov Treatment with this compound reversed these effects, restoring the expression of these critical survival proteins. nih.gov The activation of Akt leads to the phosphorylation and inhibition of GSK-3β, a mechanism that is crucial for cell survival. nih.gov By promoting the phosphorylation of Akt and GSK-3β and preserving mTOR levels, this compound helps to counteract the cellular stress and apoptosis induced by doxorubicin. nih.gov
Table 5: Research Findings on this compound and the Akt/mTOR/GSK-3β Pathway
| Experimental Model | Effect on Akt Phosphorylation | Effect on mTOR Expression | Effect on GSK-3β Phosphorylation | References |
|---|---|---|---|---|
| Doxorubicin-induced cardiotoxicity in rats | Increased | Increased | Increased | nih.gov |
NLRP3 Inflammasome Attenuation
The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a multiprotein complex that plays a central role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines like interleukin-1β (IL-1β) and IL-18. This compound has been shown to attenuate the activation of the NLRP3 inflammasome, contributing to its anti-inflammatory properties.
In a study on doxorubicin-induced cardiotoxicity, this compound treatment mitigated the activation of the NLRP3 inflammasome. researchgate.net This was demonstrated by a reduction in the expression of key components of the inflammasome, including NLRP3, apoptosis-associated speck-like protein containing a CARD (ASC), and cleaved caspase-1-p20. researchgate.net The inhibition of the NLRP3 inflammasome prevents the maturation and release of IL-1β and IL-18, thereby dampening the inflammatory response. researchgate.netnih.govdovepress.commdpi.comnih.gov
Table 6: Research Findings on this compound and NLRP3 Inflammasome Attenuation
| Experimental Model | Effect on NLRP3 Expression | Effect on ASC Expression | Effect on Caspase-1 Activation | References |
|---|---|---|---|---|
| Doxorubicin-induced cardiotoxicity in rats | Reduced | Reduced | Reduced (cleaved caspase-1-p20) | researchgate.net |
Brain-Derived Neurotrophic Factor (BDNF)/TrKB Signaling Enhancement
This compound has demonstrated neuroprotective effects through the enhancement of the Brain-Derived Neurotrophic Factor (BDNF)/Tropomyosin receptor kinase B (TrkB) signaling pathway. nih.govresearchgate.net BDNF is a critical neurotrophin involved in neuronal survival, growth, and synaptic plasticity. frontiersin.orgmdpi.com Its binding to the TrkB receptor triggers downstream signaling cascades, including the PI3K/Akt and Ras/Erk pathways, which are crucial for neuroprotection and cell survival. mdpi.comwikipathways.org
In a rat model of doxorubicin-induced cognitive dysfunction, treatment with α-bisabolol was found to significantly enhance the protein expression of both BDNF and TrkB in the hippocampus. nih.gov This activation of the BDNF/TrkB signaling cascade is believed to contribute to the observed neuroprotective effects, including the mitigation of neuroinflammation and the repression of hippocampal apoptosis. nih.govresearchgate.net The study highlighted that α-bisabolol's ability to enhance this signaling pathway contributes to improved synaptic plasticity. nih.gov
The enhancement of BDNF/TrkB signaling by this compound represents a key mechanism for its neuroprotective actions, offering a potential avenue for mitigating neuronal damage and cognitive deficits associated with neurotoxic insults.
Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) Interaction
This compound has been shown to interact with Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that plays a significant role in regulating lipid metabolism, inflammation, and cellular differentiation. prospecbio.comresearchgate.net PPAR-γ is expressed in various tissues, including adipose tissue and immune cells, and its activation can modulate the expression of numerous target genes. prospecbio.come-dmj.org
Research indicates that α-bisabolol can alleviate colon inflammation in part through its interaction with PPAR-γ. researchgate.net PPAR-γ is a known regulator of intestinal inflammation, and its activation can lead to anti-inflammatory effects. researchgate.nete-dmj.org The interaction between α-bisabolol and PPAR-γ suggests a molecular basis for the compound's observed anti-inflammatory properties in the context of intestinal health.
Furthermore, PPAR-γ activation has been linked to the inhibition of cancer cell growth. prospecbio.com While direct studies on the anticancer effects of α-bisabolol via PPAR-γ are still emerging, the known interactions between PPAR-γ polymorphisms and cancer risk highlight the potential significance of this pathway. nih.gov The ability of α-bisabolol to modulate PPAR-γ activity underscores a potentially important mechanism contributing to its diverse pharmacological effects.
Induction of Programmed Cell Death and Cell Cycle Regulation
Mitochondrial-Mediated Apoptosis (Bax, Bcl-2, Caspase-3, Caspase-9, Cytochrome-C release, Mitochondrial Membrane Potential)
This compound has been shown to induce apoptosis in cancer cells through the mitochondrial-mediated pathway, a critical process in programmed cell death. mdpi.comnih.gov This pathway involves a cascade of molecular events centered around the mitochondria.
One of the key actions of α-bisabolol is the modulation of the Bcl-2 family of proteins, which are central regulators of apoptosis. mdpi.comnih.gov Specifically, α-bisabolol treatment leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. mdpi.comjbuon.comnih.gov This shift in the Bax/Bcl-2 ratio is a crucial determinant for initiating the apoptotic cascade. mdpi.comjbuon.com
The altered balance of Bcl-2 family proteins leads to a decrease in the mitochondrial membrane potential. mdpi.comresearchgate.net This depolarization of the mitochondrial membrane is a critical step that results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. mdpi.comnih.govmdpi.com
Once in the cytosol, cytochrome c participates in the formation of the apoptosome, which in turn activates caspase-9, an initiator caspase in the mitochondrial pathway. mdpi.com Activated caspase-9 then cleaves and activates effector caspases, most notably caspase-3. mdpi.comnih.govmdpi.com Caspase-3 is a key executioner of apoptosis, responsible for cleaving numerous cellular substrates, ultimately leading to the characteristic morphological and biochemical changes of apoptotic cell death. nih.gov Studies have consistently demonstrated increased activity of cleaved caspases-3 and -9 in α-bisabolol-treated cancer cells. mdpi.comnih.gov
Table 1: Effect of this compound on Key Molecules in Mitochondrial-Mediated Apoptosis
| Molecule | Effect of this compound | Role in Apoptosis |
|---|---|---|
| Bax | Upregulation mdpi.comjbuon.comnih.gov | Pro-apoptotic; promotes mitochondrial outer membrane permeabilization. |
| Bcl-2 | Downregulation mdpi.comjbuon.comnih.gov | Anti-apoptotic; inhibits mitochondrial outer membrane permeabilization. |
| Mitochondrial Membrane Potential | Decrease mdpi.comresearchgate.net | Loss of potential leads to the release of pro-apoptotic factors. |
| Cytochrome-C | Release from mitochondria mdpi.comnih.govmdpi.com | Activates caspase-9 by forming the apoptosome in the cytosol. |
| Caspase-9 | Activation mdpi.comnih.gov | Initiator caspase; activates effector caspases like caspase-3. |
| Caspase-3 | Activation mdpi.comnih.gov | Executioner caspase; cleaves cellular substrates to execute apoptosis. |
Cell Cycle Arrest (G2/M Phase)
In addition to inducing apoptosis, this compound has been demonstrated to cause cell cycle arrest, particularly at the G2/M phase, in various cancer cell lines. nih.govjbuon.commedchemexpress.com The cell cycle is a tightly regulated process that ensures the proper duplication and division of cells. The G2 phase is the final checkpoint before the cell enters mitosis (M phase).
Studies on human non-small cell lung cancer (NSCLC) A549 cells have shown that α-bisabolol treatment leads to a dose-dependent increase in the number of cells accumulating in the G2/M phase. nih.govjbuon.commedchemexpress.com This arrest prevents the cancer cells from proceeding through mitosis and subsequent cell division, thereby inhibiting their proliferation. This effect has also been observed in HepG2 liver cancer cells. frontiersin.org
The induction of G2/M arrest is a significant component of the anticancer activity of α-bisabolol, as it complements its ability to trigger apoptosis. By halting the cell cycle, α-bisabolol effectively stops the growth of the tumor cell population.
Table 2: Cell Cycle Arrest Induced by this compound
| Cell Line | Phase of Cell Cycle Arrest | Reference |
|---|---|---|
| A549 (Non-small cell lung cancer) | G2/M | nih.govjbuon.commedchemexpress.com |
| HepG2 (Liver cancer) | G2/M | frontiersin.org |
Interaction with Bid Protein and Lipid Rafts
A notable aspect of the pro-apoptotic mechanism of this compound involves its interaction with the Bid protein and its association with lipid rafts. mdpi.comunivr.itnih.gov Bid, a pro-apoptotic member of the Bcl-2 family, typically exists in an inactive state in the cytosol. nih.gov Upon certain apoptotic stimuli, it can be cleaved to a truncated form (tBid), which then translocates to the mitochondria to promote apoptosis. nih.gov
Research suggests that α-bisabolol can directly interact with the Bid protein. mdpi.comunivr.it This interaction is thought to be facilitated by the preferential incorporation of the lipophilic α-bisabolol into lipid rafts on the plasma membranes of cancer cells. univr.itnih.gov Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for various signaling molecules. nih.gov
It has been observed that Bid can be recruited to these lipid rafts by certain apoptosis-inducing agents. nih.gov Following treatment with α-bisabolol, Bid has been found to move into flotillin-enriched fractions, which are indicative of lipid raft regions. mdpi.comnih.gov This colocalization within the lipid rafts is believed to facilitate the interaction between α-bisabolol and Bid, contributing to the activation of the apoptotic cascade. nih.gov This interaction represents a unique mechanism by which α-bisabolol can initiate its pro-apoptotic effects, potentially linking events at the plasma membrane to the mitochondrial pathway of apoptosis. univr.itnih.gov
Enzymatic Activity Modulation
In the context of glioma cells, α-bisabolol has been found to increase the activity of ecto-5'-nucleotidase (also known as CD73). mdpi.comiiarjournals.org This enzyme is located on the outer surface of the cell membrane and is responsible for the dephosphorylation of adenosine (B11128) monophosphate (AMP) to adenosine. iiarjournals.org In C6 and U138-MG glioma cell lines, treatment with α-bisabolol led to a decrease in cell viability that was accompanied by a significant increase in ecto-5'-nucleotidase activity. iiarjournals.org This suggests that the anti-proliferative effect of α-bisabolol in these cells may be mediated, at least in part, by the modulation of the adenosinergic system. mdpi.comiiarjournals.org
Furthermore, in a rat model of rotenone-induced Parkinson's disease, α-bisabolol treatment demonstrated a protective effect on mitochondrial enzyme activity. nih.gov Rotenone, a mitochondrial complex-I inhibitor, significantly decreases the activity of this enzyme. nih.gov Co-treatment with α-bisabolol was found to reinstate the activity of mitochondrial complex-I. nih.gov Additionally, α-bisabolol was shown to improve the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase, which are crucial for mitigating oxidative stress. mdpi.comnih.gov
Table 3: Modulation of Enzymatic Activity by this compound
| Enzyme | Cell/Tissue Type | Effect of this compound | Reference |
|---|---|---|---|
| Ecto-5'-nucleotidase/CD73 | C6 and U138-MG glioma cells | Increased activity | mdpi.comiiarjournals.org |
| Mitochondrial Complex-I | Rat striatum | Reinstated activity after rotenone-induced inhibition | nih.gov |
| Superoxide Dismutase (SOD) | Rat striatum | Increased activity | mdpi.comnih.gov |
| Catalase | Rat striatum | Increased activity | mdpi.comnih.gov |
Cholinesterase Inhibition
This compound has demonstrated notable inhibitory effects on both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the degradation of the neurotransmitter acetylcholine (B1216132). mdpi.com Inhibition of these enzymes increases the availability of acetylcholine in the synaptic cleft, a strategy employed in the management of neurological conditions such as Alzheimer's disease. mdpi.complos.org
In vitro studies have quantified the inhibitory potential of this compound. One study identified it as the active compound in the marine seaweed Padina gymnospora responsible for cholinesterase inhibition, reporting an IC50 value of less than 10 μg/ml for both AChE and BChE. plos.orgnih.gov At a concentration of 50 μg/ml, this compound exhibited significant inhibition of both AChE (87%) and BuChE (66%). plos.orgresearchgate.netresearchgate.net Another study reported an even lower IC50 value of 1.31 x 10⁻⁹ mol/L for AChE inhibition. researchgate.net Furthermore, research has shown that this compound can significantly reduce AChE activity in Neuro-2a cells. mdpi.comnih.gov A synthesized derivative, α-bisabolol β-D-fucopyranoside (ABFP), also showed potent anti-AChE activity. mdpi.comnih.gov
Table 1: Cholinesterase Inhibitory Activity of this compound
| Enzyme | IC50 Value | Percent Inhibition (at 50 μg/ml) | Reference |
|---|---|---|---|
| Acetylcholinesterase (AChE) | < 10 μg/ml | 87% | plos.orgnih.govresearchgate.net |
| Butyrylcholinesterase (BChE) | < 10 μg/ml | 66% | plos.orgnih.govresearchgate.net |
| Acetylcholinesterase (AChE) | 1.31 x 10⁻⁹ mol/L | - | researchgate.net |
β-secretase Inhibition
β-secretase (BACE1) is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. mdpi.com Research indicates that this compound can inhibit BACE1 activity. mdpi.comauctoresonline.org Studies in Neuro-2a cells have shown that pretreatment with this compound significantly decreases β-secretase actions. mdpi.comnih.gov This inhibition of BACE1 contributes to the neuroprotective effects of this compound by reducing the formation of neurotoxic Aβ plaques. auctoresonline.orgresearchgate.net
Myeloperoxidase (MPO) Activity Modulation
Myeloperoxidase (MPO) is an enzyme primarily found in neutrophils and is involved in the inflammatory response and oxidative stress. frontiersin.org this compound has been shown to modulate MPO activity in various experimental models. In a model of permanent focal cerebral ischemia in mice, this compound significantly prevented the increase in MPO activity in the temporal cortex. nih.govx-mol.com Similarly, in a model of lipopolysaccharide-induced pulmonary inflammation, α-bisabolol-loaded nanocapsules significantly reduced MPO activity in lung tissue. nih.gov
Conversely, in a model of systemic infection, treatment with this compound was found to increase MPO activity in lung tissue, suggesting a complex, context-dependent modulation of this enzyme. researchgate.net In a study on paracetamol-induced liver injury, pretreatment with this compound at different doses resulted in a significant reduction of MPO activity in liver tissue, with inhibition percentages ranging from 43.42% to 54.59%. rjpbcs.com
Table 2: Modulation of Myeloperoxidase (MPO) Activity by this compound
| Experimental Model | Tissue | Effect on MPO Activity | Reference |
|---|---|---|---|
| Permanent Focal Cerebral Ischemia | Temporal Cortex | Decreased | nih.govx-mol.com |
| Lipopolysaccharide-Induced Pulmonary Inflammation | Lung | Decreased | nih.gov |
| Systemic Infection (CLP model) | Lung | Increased | researchgate.net |
| Paracetamol-Induced Liver Injury | Liver | Decreased (43.42% - 54.59% inhibition) | rjpbcs.com |
Neurotransmitter System Modulation (e.g., Acetylcholine, Serotonin (B10506), Dopamine)
Beyond its effects on cholinesterase, this compound appears to modulate various neurotransmitter systems. nih.gov Neurotransmitters like acetylcholine, serotonin, and dopamine (B1211576) are crucial for a wide range of functions including mood, cognition, and motor control. kenhub.compharmacologyeducation.org
In a rat model of doxorubicin-induced cognitive dysfunction, this compound treatment was shown to increase the levels of acetylcholine (ACh), serotonin (5-HT), and dopamine (DA) in the hippocampus. frontiersin.orgnih.gov This suggests that this compound can enhance synaptic plasticity by modulating these key neurotransmitter systems. frontiersin.org Furthermore, this compound has been found to directly inhibit α7-nicotinic acetylcholine receptors (nAChRs) in a concentration-dependent manner, with an IC50 of 3.1 μM in Xenopus oocytes and 4.6 μM in rat hippocampal interneurons. nih.gov This interaction with a specific subtype of acetylcholine receptor highlights a direct modulatory role in cholinergic neurotransmission. The compound has also been noted to modulate the adenosinergic system, contributing to its effects on glioma cells. nih.gov
Pre Clinical Pharmacological Activities of Alpha Bisabolol
Anti-inflammatory Research
(-)-alpha-Bisabolol has demonstrated notable anti-inflammatory effects across a range of pre-clinical models. Its mechanisms of action involve the modulation of key inflammatory pathways, including the suppression of pro-inflammatory signaling molecules and the reduction of inflammatory cell infiltration.
Suppression of Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) and Mediators (iNOS, COX-2, PGE2)
A significant body of research highlights the ability of this compound to inhibit the production of crucial pro-inflammatory cytokines. Studies have consistently shown that it can significantly reduce the levels of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) in various inflammatory contexts. researchgate.netnih.govnih.gov For instance, in models of skin inflammation, this compound effectively suppressed the production of TNF-α and IL-6. researchgate.netnih.gov Similarly, in a rat model of Parkinson's disease, it attenuated the release of IL-1β, IL-6, and TNF-α in the striatum. nih.govresearchgate.net This inhibitory effect on pro-inflammatory cytokines has been observed in different cell types, including macrophages and chondrocytes. nih.govcarmellcosmetics.com
Furthermore, this compound has been shown to downregulate the expression of key inflammatory enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.netnih.gov The inhibition of these enzymes leads to a subsequent reduction in the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), both of which are potent inflammatory mediators. nih.govscu.edu.au The anti-inflammatory effects of this compound are believed to be mediated, at least in part, through the inhibition of signaling pathways like nuclear factor kappa B (NF-κB) and activator protein-1 (AP-1). nih.gov
Table 1: Effect of this compound on Pro-inflammatory Markers
| Marker | Effect | Model System |
|---|---|---|
| IL-1β | Reduction | Rat model of Parkinson's Disease nih.govresearchgate.net, Colitis model in mice nih.gov |
| IL-6 | Reduction | Macrophage cells researchgate.netnih.gov, Human chondrocytes carmellcosmetics.com, Colitis model in mice nih.gov |
| TNF-α | Reduction | Macrophage cells researchgate.netnih.gov, Human chondrocytes carmellcosmetics.com, Colitis model in mice nih.gov |
| iNOS | Inhibition | RAW264.7 macrophages nih.govscu.edu.au, Rat model of Parkinson's Disease nih.gov |
| COX-2 | Inhibition | RAW264.7 macrophages nih.govscu.edu.au, Rat model of Parkinson's Disease nih.gov |
| PGE2 | Reduction | RAW264.7 macrophages nih.govscu.edu.au, Human chondrocytes carmellcosmetics.com |
Reduction of Leukocyte Migration and Glial Cell Activation
This compound has been observed to impede the migration of leukocytes to sites of inflammation. In a model of systemic infection, it reduced leukocyte recruitment into the peritoneal cavity. nih.gov This effect is significant as the influx of leukocytes, such as neutrophils, is a hallmark of the acute inflammatory response.
In the context of neuroinflammation, this compound has shown the ability to reduce the activation of glial cells, namely microglia and astrocytes. nih.govnih.gov The activation of these cells contributes to the inflammatory cascade within the central nervous system. nih.gov In a rat model of Parkinson's disease, treatment with this compound led to a significant decrease in the number of activated microglia and astrocytes. nih.govresearchgate.net This was accompanied by a reduction in the production of pro-inflammatory cytokines and mediators by these cells. nih.govnih.gov
Attenuation of Acute and Chronic Inflammatory Responses in Animal Models
The anti-inflammatory properties of this compound have been validated in various animal models of both acute and chronic inflammation. In models of acute skin inflammation induced by agents like 12-O-tetradecanoyl-phorbol-13-acetate (TPA) and croton oil, topical application of this compound significantly inhibited ear edema and other signs of inflammation. nih.govresearchgate.netcapes.gov.br It has also been shown to be effective in reducing inflammation in models of visceral pain and dermatitis. researchgate.netcapes.gov.br
In chronic inflammatory models, such as dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in mice, this compound treatment significantly reduced the disease activity index, myeloperoxidase (MPO) activity, and protected the colon's microarchitecture. nih.gov Furthermore, in a model of chronic inflammatory pain, it was associated with reduced reactive gliosis and modulation of cytokines. mdpi.com
Antioxidant Research
Scavenging of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS)
Pre-clinical studies have shown that this compound possesses the ability to scavenge ROS and RNS. researchgate.netmdpi.com It has been reported to exhibit ROS-scavenging activity in both cell-based and cell-free systems. researchgate.netmdpi.com This scavenging activity helps to mitigate the cellular damage caused by these highly reactive molecules. For instance, in vitro studies have demonstrated its capacity to scavenge DPPH radicals. mdpi.com
Restoration of Endogenous Antioxidant Enzyme Activities (SOD, CAT, GSH)
In addition to its direct scavenging activity, this compound has been shown to enhance the body's own antioxidant defense systems. It achieves this by restoring the activities of key endogenous antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH). researchgate.netnih.govresearchgate.net In a rat model of Parkinson's disease, treatment with this compound significantly increased the activities of SOD and CAT and the levels of GSH in the midbrain. nih.govresearchgate.net Similarly, in a model of doxorubicin-induced cardiotoxicity, it improved the activities of these antioxidant enzymes. acs.org This restoration of endogenous antioxidant defenses is a critical mechanism by which this compound helps to combat oxidative stress.
Table 2: Effect of this compound on Antioxidant Markers
| Marker | Effect | Model System |
|---|---|---|
| ROS/RNS | Scavenging | Cell-based and cell-free systems mdpi.comresearchgate.netmdpi.com |
| SOD | Increased activity | Rat model of Parkinson's Disease nih.govresearchgate.net, Doxorubicin-induced cardiotoxicity model acs.org |
| CAT | Increased activity | Rat model of Parkinson's Disease nih.govresearchgate.net, Doxorubicin-induced cardiotoxicity model acs.org |
| GSH | Increased levels | Rat model of Parkinson's Disease nih.govresearchgate.net, Doxorubicin-induced cardiotoxicity model acs.org |
Inhibition of Lipid and Protein Peroxidation
This compound has demonstrated notable antioxidant properties by inhibiting both lipid and protein peroxidation. Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), can lead to cellular damage through the oxidation of essential macromolecules like lipids and proteins.
Studies have shown that this compound can protect against the increase of ROS and nitrite, which are key players in oxidative damage. nih.gov This protective mechanism is further evidenced by its ability to reduce protein carbonyl content, a marker of protein oxidation. nih.gov Research on rotenone-induced neurodegeneration in rats revealed that α-Bisabolol treatment significantly reduced levels of malondialdehyde (MDA), a key indicator of lipid peroxidation, and restored depleted glutathione (GSH), a crucial intracellular antioxidant. nih.govmdpi.com It also improved the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). nih.govmdpi.com
In models of doxorubicin-induced toxicity, this compound has been shown to suppress lipid peroxidation. frontiersin.org Further investigations into its effects on mitochondrial function have shown its capability to inhibit mitochondrial lipid peroxidation and restore mitochondrial membrane potential, underscoring its role as a potent antioxidant. nih.govdntb.gov.uaresearchgate.net
Anticancer Research
This compound has been the subject of extensive anticancer research, demonstrating promising activity against a variety of cancer types through multiple mechanisms.
Growth Inhibition in Diverse Cancer Cell Lines (e.g., Pancreatic, Non-Small Cell Lung Carcinoma, Leukemia, Glioblastoma, Prostate, Breast, Liver)
The growth-inhibitory effects of this compound have been observed across a wide spectrum of cancer cell lines.
Pancreatic Cancer: this compound has been shown to decrease cell proliferation and viability in pancreatic cancer cell lines, including KLM1, KP4, Panc1, and MIA PaCa-2. nih.govscilit.com Derivatives of α-bisabolol have also demonstrated potent inhibitory effects on the proliferation of these cell lines. nih.goviiarjournals.org
Non-Small Cell Lung Carcinoma (NSCLC): In A549 NSCLC cells, this compound exerted significant anticancer activity with a reported IC50 of 15 μM. nih.govjbuon.com Its effects are mediated through the induction of G2/M cell cycle arrest. nih.govjbuon.com The combination of phytol (B49457) and α-bisabolol has also been shown to synergistically inhibit the growth of NSCLC cells. researchgate.netrjraap.com
Leukemia: Research has demonstrated that this compound is effective against leukemia cells. It has shown activity against primary acute leukemia cells, including BCR-ABL+ acute lymphoblastic leukemias (ALL). plos.orgnih.gov Studies using BCR-ABL+ cell lines (K562, LAMA-84, CML-T1) found that α-bisabolol reduced cell viability at concentrations ranging from 53 to 73 µM. plos.orgnih.govresearchgate.net Thiosemicarbazones derived from this compound have also exhibited inhibitory effects, particularly against myeloid leukemia cells (K-562). nih.gov
Glioblastoma: this compound has a strong time- and dose-dependent cytotoxic effect on human and rat glioma cell lines. researchgate.netnanu-skincare.com It has been shown to decrease the viability of C6 and U138-MG glioma cells. iiarjournals.org The addition of a sugar moiety to α-bisabolol has been found to markedly increase its cytotoxicity in most cases against glioma cell lines. researchgate.net
Prostate Cancer: The inhibitory effects of bisabolol have been noted in various cancer types, including PC-3 prostate cancer cells. researchgate.net
Breast Cancer: In a study using HER2/neu transgenic mice, treatment with α-bisabolol reduced the incidence of tumor masses and delayed the appearance of tumors. mdpi.com
Liver Cancer: this compound has demonstrated a cytotoxic effect on the human liver cancer cell line HepG2, inhibiting tumor cells in a dose- and time-dependent manner. researchgate.netfrontiersin.org
Table 1: Growth Inhibition of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line(s) | Key Findings | Citations |
|---|---|---|---|
| Pancreatic Cancer | KLM1, KP4, Panc1, MIA PaCa-2 | Decreased cell proliferation and viability. | nih.gov, scilit.com |
| Non-Small Cell Lung Carcinoma | A549 | IC50 of 15 μM; induces G2/M cell cycle arrest. | nih.gov, jbuon.com |
| Leukemia | K562, LAMA-84, CML-T1, Primary ALL | Reduced viability of BCR-ABL+ cells. | plos.org, researchgate.net, nih.gov |
| Glioblastoma | C6, U138-MG, U-87, U-251, GL-261 | Time- and dose-dependent cytotoxicity. | researchgate.net, nanu-skincare.com, iiarjournals.org, researchgate.net |
| Liver Cancer | HepG2 | Dose- and time-dependent inhibition. | frontiersin.org, researchgate.net |
| Breast Cancer | HER2/neu transgenic mice | Reduced tumor incidence and delayed tumor appearance. | mdpi.com |
| Prostate Cancer | PC-3 | Inhibitory effects observed. | researchgate.net |
Selective Apoptotic Induction in Neoplastic Cells
A key aspect of this compound's anticancer activity is its ability to selectively induce apoptosis, or programmed cell death, in cancerous cells while leaving normal cells relatively unharmed.
In pancreatic cancer cells, α-bisabolol treatment induces apoptosis. nih.gov This apoptotic induction is also observed with novel α-bisabolol derivatives, which can induce even higher levels of apoptosis than the parent compound. nih.goviiarjournals.orgiiarjournals.org Studies on glioblastoma have revealed that α-bisabolol triggers apoptosis through a mitochondrial-dependent pathway, without affecting the viability of normal glial cells. researchgate.netnii.ac.jpunivr.it This selective action is partly attributed to a preferential intake of α-bisabolol in neoplastic cells, with concentrations in BCR-ABL+ leukemia cells being 4- to 12-fold higher than in normal cells. plos.orgnih.gov
The mechanism of apoptosis induction involves several key molecular events. In glioblastoma cells, α-bisabolol leads to the dissipation of the mitochondrial inner transmembrane potential and the release of cytochrome c. researchgate.net In BCR-ABL+ leukemia cells, its pro-apoptotic action is associated with the loss of plasma membrane integrity, disruption of mitochondrial potential, and an increase in intracellular reactive oxygen species. plos.orgnih.gov Furthermore, in liver cancer cells (HepG2), α-bisabolol may induce apoptosis by stimulating the Fas-mediated pathway. frontiersin.org Research also suggests that α-bisabolol may interact with BH3-only Bcl-2 family proteins, such as Bid, to initiate apoptosis. plos.org
Inhibition of Cancer Cell Invasiveness and Motility
Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. This compound has demonstrated the ability to inhibit key processes in metastasis, namely cell invasion and motility.
In pancreatic cancer, α-bisabolol has been shown to suppress the invasiveness and motility of cell lines such as KLM1, KP4, and Panc1. mdpi.comnii.ac.jpiiarjournals.orgnih.gov This effect is at least partially mediated through the activation of the Kisspeptin 1 receptor (KISS1R), a known metastasis-suppressor gene. nii.ac.jpiiarjournals.orgnih.gov
Similarly, in non-small cell lung carcinoma A549 cells, α-bisabolol inhibited cell migration in a dose-dependent manner. jbuon.com This inhibition of cell motility suggests its potential to prevent the spread of lung cancer. jbuon.com The underlying mechanism in NSCLC involves the inhibition of the PI3K/AKT signaling pathway. nih.govmedchemexpress.com
Antitumor Effects in Xenograft Animal Models
The anticancer potential of this compound observed in cell-based studies has been corroborated by in vivo studies using xenograft animal models.
In a pancreatic cancer xenograft model, intragastric administration of α-bisabolol significantly inhibited tumor growth in both subcutaneous and peritoneal models. nih.govresearchgate.net A novel derivative of α-bisabolol also demonstrated the ability to inhibit xenograft tumor growth and reduce the dissemination of pancreatic cancer to peritoneal nodules. nih.goviiarjournals.orgiiarjournals.org
For non-small cell lung carcinoma, while specific xenograft data for α-bisabolol alone is not detailed in the provided context, its demonstrated ability to inhibit cell migration and key signaling pathways in vitro strongly suggests potential for in vivo efficacy. nih.govjbuon.com
Table 2: Antitumor Effects of this compound in Xenograft Models
| Cancer Type | Animal Model | Key Findings | Citations |
|---|---|---|---|
| Pancreatic Cancer | Nude mouse xenograft (subcutaneous and peritoneal) | Significantly inhibited tumor growth and peritoneal dissemination. | nih.gov, iiarjournals.org, nih.gov, iiarjournals.org, researchgate.net |
Antimicrobial Research
This compound has been investigated for its antimicrobial properties against a range of pathogens. It has shown activity against Gram-positive bacteria and fungi, including Candida albicans. nanu-skincare.com Specifically, it has demonstrated notable activity against Propionibacterium acnes and Staphylococcus epidermidis, with MIC values of 75 μg/mL and 37.5 μg/mL, respectively. acgpubs.org However, its activity against Salmonella typhimurium and Staphylococcus aureus was found to be weaker (MIC 300 μg/mL). acgpubs.org
In the context of oral health, α-bisabolol has been found to be effective against Solobacterium moorei, a bacterium associated with halitosis. nih.gov Furthermore, a micellar solution containing 1% α-bisabolol demonstrated inhibitory activity against Staphylococcus aureus and Escherichia coli, and fungicidal activity against Candida albicans. mdpi.com Some studies have also reported its activity against Botrytis cinerea, showing mycelial growth inhibition. nanu-skincare.com
Antibacterial Activity
This compound has shown efficacy against several bacteria, including those implicated in skin conditions and oral health issues.
Propionibacterium acnes : Research has indicated that this compound is effective against Propionibacterium acnes, a bacterium linked to acne. acgpubs.orgnih.gov One study reported a Minimum Inhibitory Concentration (MIC) of 75 μg/mL for this compound against this bacterium. acgpubs.org
Staphylococcus epidermidis : This opportunistic pathogen, also associated with skin infections, has been shown to be susceptible to this compound. acgpubs.orgnanu-skincare.com A study found the MIC of this compound against S. epidermidis to be 37.5 μg/mL. acgpubs.org
Solobacterium moorei : This gram-positive bacterium is associated with halitosis. nih.gov Studies have demonstrated that this compound exhibits dose-dependent killing of S. moorei. nih.govchemfaces.com A combination of 0.1% this compound and 0.05% tea tree oil showed a synergistic effect against the reference strain and some clinical isolates of S. moorei. nih.govchemfaces.com
Table 1: Antibacterial Activity of this compound
| Bacterium | Finding | Reference |
|---|---|---|
| Propionibacterium acnes | MIC of 75 μg/mL. | acgpubs.org |
| Staphylococcus epidermidis | MIC of 37.5 μg/mL. | acgpubs.org |
| Solobacterium moorei | Dose-dependent killing observed. | nih.govchemfaces.com |
| Synergistic effect with tea tree oil. | nih.govchemfaces.com |
Antifungal Activity
The antifungal properties of this compound have been investigated against various fungal species, including human pathogens and plant pathogens.
Candida albicans : this compound has demonstrated significant antifungal activity against C. albicans. nanu-skincare.comnih.govresearchgate.net It has been shown to inhibit pathogenic traits such as adhesion, the transition from yeast to hyphal form, and biofilm development at concentrations of 1 mg/ml, 0.25 mg/ml, and 0.125 mg/ml, respectively. nih.gov The mechanism of action may involve the suppression of ergosterol (B1671047) production, a vital component of the fungal cell membrane. nih.govmdpi.com Molecular docking studies suggest a binding affinity for the 14-α-demethylase enzyme, which is crucial for ergosterol synthesis. nih.gov
Aspergillus fumigatus : Research has shown that α-bisabolol strongly inhibits the growth of Aspergillus fumigatus (35.53-77.17%) and its ergosterol synthesis (26.31-73.77%) in a dose-dependent manner. tums.ac.irnih.gov It has been found to suppress the expression of the erg6 gene by 76.14% at a concentration of 9 mM and inhibit the activity of the enzyme 24-SMT by 99% at 5 mM. tums.ac.irnih.gov Synthetic α-bisabolol also caused a nearly 98% loss of viability in germinating conidia of A. fumigatus. researchgate.netresearchgate.net
Botrytis cinerea : This plant pathogen has also been a subject of study for the antifungal effects of α-bisabolol. While one study indicated weak growth inhibition of Botrytis cinerea by alpha-bisabolol (B1667320) after 72 hours, another reported that bisabolol showed mycelial growth inhibition from 50 ppm, with inhibition percentages of 49% and 64% at 100 and 200 ppm, respectively, after 6 days. nanu-skincare.comnih.govsapub.org
Table 2: Antifungal Activity of this compound
| Fungus | Finding | Reference |
|---|---|---|
| Candida albicans | Inhibits adhesion, yeast-to-hyphal transition, and biofilm development. | nih.gov |
| Suppresses ergosterol production. | nih.govmdpi.com | |
| Aspergillus fumigatus | Dose-dependently inhibits growth and ergosterol synthesis. | tums.ac.irnih.gov |
| Suppresses erg6 gene expression and 24-SMT enzyme activity. | tums.ac.irnih.gov | |
| Botrytis cinerea | Weak to moderate mycelial growth inhibition observed. | nih.govsapub.org |
Efflux Pump Inhibitory Activity
This compound has been investigated for its ability to inhibit efflux pumps, which are a significant mechanism of bacterial resistance to antibiotics.
Studies have shown that this compound can potentiate the activity of antibiotics against resistant strains of Staphylococcus aureus. mdpi.commdpi.comnih.gov It has demonstrated inhibitory activity against the Tet(K) and NorA efflux pumps. mdpi.commdpi.comnih.gov
In combination with tetracycline, this compound potentiated its action against a S. aureus strain expressing the Tet(K) pump. mdpi.comnih.gov
When combined with norfloxacin (B1679917), it reduced the antibiotic's MIC against a S. aureus strain expressing the NorA pump from 256 μg/mL to 32 μg/mL. mdpi.comnih.gov This suggests that this compound could be a potential candidate for use as an efflux pump inhibitor to combat antibiotic resistance. mdpi.com
Neuroprotective Research
Pre-clinical studies have highlighted the neuroprotective potential of this compound in various models of neurodegenerative diseases.
Attenuation of Neurodegeneration (e.g., in Parkinson's Disease models)
Research in animal models of Parkinson's disease (PD) has shown that this compound can mitigate neurodegeneration.
In a rat model of rotenone-induced PD, treatment with α-Bisabolol significantly prevented the loss of dopaminergic neurons in the substantia nigra and striatum. nih.govnih.govresearchgate.net
The neuroprotective effects are attributed to its ability to modulate oxidative stress, neuroinflammation, and apoptosis. nih.govnih.govresearchgate.net α-Bisabolol treatment attenuated oxidative stress by inhibiting malondialdehyde (MDA) formation and glutathione (GSH) depletion, while improving the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT). nih.govmdpi.com
It also reduced the activation of glial cells and the release of pro-inflammatory cytokines (IL-1β, IL-6, and TNF-α) and mediators (iNOS and COX-2). nih.govmdpi.com Furthermore, it attenuated apoptosis by modulating the expression of Bcl-2 and Bax proteins and cleaved caspases-3 and 9. nih.gov
An earlier study using a Drosophila melanogaster model of rotenone-induced toxicity also reported improved locomotor activity and reinstatement of mitochondrial complex-I activity with α-Bisabolol treatment. mdpi.comscholaris.ca
Improvement of Cognitive Function and Memory Impairments in Animal Models
This compound has shown promise in improving cognitive deficits in various animal models.
In a mouse model of permanent focal cerebral ischemia, oral administration of α-bisabolol led to a reduction in neuronal degeneration and an improvement in locomotor activity. researchgate.net
In a streptozotocin-induced animal model of Alzheimer's disease, α-Bisabolol treatment significantly improved impairments in working memory, avoidance memory, recognition memory, and spatial memory. auctoresonline.org
Studies on doxorubicin-induced cognitive dysfunction in rats demonstrated that α-Bisabolol ameliorated memory and learning deficits. nih.govdntb.gov.ua This improvement was associated with the enhancement of hippocampal BDNF/TrKB signaling and the inhibition of neuroinflammation. nih.gov
Protection against Amyloid-beta (Aβ) Induced Neurotoxicity
This compound has demonstrated protective effects against the neurotoxic effects of amyloid-beta (Aβ), a key pathological hallmark of Alzheimer's disease.
In vitro studies using Neuro-2a cells showed that α-Bisabolol protected against Aβ-induced neurotoxicity. mdpi.comauctoresonline.orggenscript.com It preserved cellular viability and morphology. mdpi.com
The protective mechanisms involve scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS), decreasing malondialdehyde and protein carbonyl levels, and preventing mitochondrial membrane potential loss. mdpi.com
Furthermore, α-Bisabolol has been shown to inhibit Aβ aggregation, which is a critical step in the pathogenesis of Alzheimer's disease. researchgate.netauctoresonline.orggenscript.comnih.gov It also inhibited the activity of acetylcholinesterase (AChE) and β-secretase (BACE1), enzymes involved in the cholinergic deficit and Aβ production, respectively. mdpi.comauctoresonline.org
A synthesized derivative, α-bisabolol β-D-fucopyranoside, also showed protective effects against Aβ-induced toxicity in Neuro-2a cells. researchgate.net
Gastroprotective and Anti-ulcer Research
This compound, a sesquiterpene alcohol found in essential oils of plants like chamomile (Matricaria chamomilla), has demonstrated significant gastroprotective effects in preclinical studies. nih.govresearchgate.net This protective action has been evaluated in various animal models, revealing its potential to shield the gastric lining from damage induced by noxious agents.
Research has consistently shown that this compound can protect the gastric mucosa from lesions caused by substances like ethanol (B145695) and indomethacin (B1671933). nih.govresearchgate.net In studies using mouse models, oral administration of this compound was effective in preventing the formation of ulcers induced by both ethanol and indomethacin. nih.govmdpi.com For instance, oral doses of 100 and 200 mg/kg of this compound were shown to protect the gastric mucosa from ethanol- and indomethacin-induced ulcers in mice. researchgate.net Another study in rats demonstrated that α-bisabolol at doses of 50 and 100 mg/kg significantly reduced ethanol-induced gastric lesions by 87% and 96%, respectively. researchgate.netnih.gov
The gastroprotective effect of this compound is not reliant on the inhibition of prostaglandin synthesis, as pretreatment with indomethacin did not block its protective action against ethanol-induced damage. researchgate.netnih.gov This suggests that the mechanism of action is independent of the cyclooxygenase (COX) pathway.
| Model | Animal | Finding | Reference |
|---|---|---|---|
| Ethanol-induced | Mice | Oral administration of 100 and 200 mg/kg protected gastric mucosa. | researchgate.net |
| Indomethacin-induced | Mice | Oral administration of 100 and 200 mg/kg protected gastric mucosa. | researchgate.net |
| Ethanol-induced | Rats | Oral doses of 50 and 100 mg/kg reduced lesions by 87% and 96%. | researchgate.net |
A key mechanism underlying the gastroprotective effect of this compound involves the modulation of sulfhydryl groups. nih.govresearchgate.net Endogenous non-protein sulfhydryl (NP-SH) compounds, such as glutathione (GSH), are crucial for protecting the gastric mucosa. mdpi.com Both ethanol and indomethacin are known to deplete the levels of these protective compounds in the stomach. nih.govresearchgate.net
Studies have shown that while ulcer-inducing agents reduce the content of NP-SH groups, pretreatment with this compound significantly lessens this reduction. nih.govresearchgate.net This suggests that the gastroprotective action of this compound is associated with an increased bioavailability of gastric sulfhydryl groups, which in turn reduces the oxidative damage caused by agents like ethanol and indomethacin. nih.govresearchgate.net The compound itself prevented the depletion of GSH promoted by these agents, which is linked to its antioxidant properties. mdpi.com
Protection Against Gastric Mucosal Lesions (e.g., Ethanol and Indomethacin-induced models)
Anti-arthritic Research
This compound has also been investigated for its potential therapeutic effects in the context of arthritis, a condition characterized by joint inflammation and degradation.
In a rat model of collagen-induced arthritis (CIA), a condition that mimics human rheumatoid arthritis, oral administration of α-bisabolol was found to alleviate the signs of the disease. cabidigitallibrary.org This suggests that α-bisabolol has the potential to be a beneficial agent against the inflammation associated with arthritis. cabidigitallibrary.org Another study using a CFA-induced arthritis model in mice also demonstrated that oral treatment with α-bisabolol attenuated pain-like behaviors and knee edema. nih.gov
The anti-arthritic effects of α-bisabolol are linked to its ability to reduce key inflammatory mediators. Research has shown that α-bisabolol treatment can inhibit the expression of inflammatory enzymes like iNOS and COX-2 in arthritic models. cabidigitallibrary.org By controlling these inflammatory pathways, α-bisabolol exerts its anti-inflammatory effects and reduces the detrimental impact of inflammatory mediators in collagen-induced rheumatoid arthritis. cabidigitallibrary.org Furthermore, in a CFA-induced arthritis model, α-bisabolol inhibited the production of inflammatory and oxidative markers in the knee joint. nih.gov
| Model | Animal | Finding | Reference |
|---|---|---|---|
| Collagen-induced arthritis | Rats | Ameliorated inflammation by inhibiting proteases and inflammatory mediators. | cabidigitallibrary.org |
| CFA-induced arthritis | Mice | Attenuated pain-like behaviors, knee edema, and inhibited inflammatory and oxidative markers. | nih.gov |
| Osteoarthritis (DMM model) | Mice | Attenuated radiological and histopathological changes. | nih.gov |
Amelioration of Collagen-Induced Arthritis in Animal Models
Cardio- and Nephroprotective Research
Preclinical studies have indicated that α-Bisabolol possesses both cardioprotective and nephroprotective properties. mdpi.com In a rat model of doxorubicin-induced cardiotoxicity, α-Bisabolol demonstrated a protective role by modulating cellular signaling pathways that regulate oxidative stress and inflammation. nih.gov The compound's antioxidant and anti-inflammatory effects contributed to its cardioprotective action. nih.gov
In the context of kidney health, α-Bisabolol has shown protective effects against cisplatin-induced acute kidney injury in mice. nih.govmedchemexpress.com The mechanism of this nephroprotection involves mitigating inflammation and oxidative stress, partly through the inhibition of NF-κB activation. nih.govmedchemexpress.com Treatment with α-Bisabolol in mice with cisplatin-induced kidney injury led to a significant reduction in markers of kidney damage, proinflammatory cytokines, and oxidative stress markers. nih.gov It also lessened acute tubular necrosis and renal DNA damage. nih.govmedchemexpress.com
Attenuation of Doxorubicin-Induced Organ Toxicity in Animal Models
Recent pre-clinical studies have highlighted the protective effects of this compound (BSB) against organ damage induced by the chemotherapeutic agent doxorubicin (B1662922) (DOX). In rat models, DOX administration is known to cause significant cardiotoxicity, a major limiting factor in its clinical use. mdpi.com Research demonstrates that co-treatment with BSB can mitigate this cardiac damage. mdpi.com
DOX-induced cardiotoxicity is characterized by altered hemodynamics, the release of cardiac-specific diagnostic markers, and cellular alterations in the myocardium. mdpi.com Studies have shown that BSB treatment helps to preserve the myocardium and restore these cellular, molecular, and structural changes. mdpi.com The protective mechanisms are attributed to BSB's potent antioxidant, anti-inflammatory, and antihyperlipidemic properties. mdpi.comresearchgate.net
Beyond cardiotoxicity, DOX is also associated with nephrotoxicity. nih.gov In animal models of DOX-induced kidney damage, this compound has been shown to be protective. nih.gov A study on Wistar rats revealed that DOX injection led to a reduction in body weight, a decrease in antioxidant levels, and an increase in lipid peroxidation in the kidneys. nih.gov Co-administration of this compound was found to counteract these effects. nih.gov Furthermore, earlier research has indicated the palliative effect of BSB against renal toxicity caused by DOX. frontiersin.orgresearchgate.net
Interactive Data Table: Effects of this compound on Doxorubicin-Induced Cardiotoxicity Markers in Rats
| Parameter | Doxorubicin (DOX) Group | DOX + this compound Group | Protective Effect of this compound |
| Cardiac Function | Altered hemodynamics, increased cardiac markers | Restoration of normal function | Attenuation of cardiac dysfunction |
| Oxidative Stress | Decreased antioxidant defense, increased lipid peroxidation | Improved antioxidant status, reduced lipid peroxidation | Counteraction of oxidative damage |
| Inflammation | Increased pro-inflammatory cytokines and mediators | Reduced inflammatory response | Modulation of inflammatory pathways |
| Histopathology | Cellular alterations in the myocardium | Preservation of myocardial structure | Protection against tissue damage |
Modulation of Oxidative Stress and Inflammation in Organ Protection
The protective effects of this compound against doxorubicin-induced organ toxicity are closely linked to its ability to modulate oxidative stress and inflammation. mdpi.comresearchgate.net Doxorubicin is known to generate an overproduction of reactive oxygen species (ROS) and reactive nitrogen species (RNS), leading to an imbalance between oxidants and the body's natural antioxidant defenses. mdpi.com This oxidative stress is a primary driver of cardiac and renal damage. mdpi.cominnovareacademics.in
This compound has been shown to counteract this by enhancing the body's antioxidant defenses. mdpi.com In studies on rats with doxorubicin-induced cardiotoxicity, BSB treatment led to a notable reduction in markers of oxidative and nitrative stress, as well as lipid peroxidation. mdpi.com It achieves this by improving the activity of antioxidant enzymes and inhibiting the activity of NADPH oxidase isoforms, which are key sources of ROS. mdpi.com
In addition to its antioxidant properties, this compound exhibits significant anti-inflammatory effects. researchgate.net Doxorubicin triggers inflammatory responses in organs like the heart and kidneys by activating signaling pathways such as NF-κB and MAPK, leading to the production of pro-inflammatory cytokines like IL-6, IL-1β, and TNF-α. mdpi.cominnovareacademics.in Research has shown that this compound can suppress the activation of these inflammatory pathways. mdpi.comrsc.org Specifically, it has been found to inhibit the activation of the NLRP3 inflammasome, a key component of the inflammatory response, in the myocardium of rats with doxorubicin-induced cardiotoxicity. mdpi.com By reducing the levels and expression of pro-inflammatory cytokines and mediators, this compound helps to limit the inflammatory cascade that contributes to organ damage. mdpi.comresearchgate.net
Antinociceptive Research (Analgesic)
Reduction of Pain Perception in Animal Models (e.g., Visceral Nociception)
This compound has demonstrated significant antinociceptive (pain-relieving) activity in various animal models, particularly in studies of visceral pain. nih.govresearchgate.net In research involving mice, this compound was effective in reducing pain-related behaviors in models of visceral nociception induced by chemical irritants such as acetic acid. nih.govresearchgate.net It also showed efficacy in mitigating pain in the second phase of the formalin test, which is associated with inflammatory pain. nih.govresearchgate.net
Further studies have explored its effects on other models of visceral pain. For instance, this compound was evaluated in mouse models of visceral pain induced by cyclophosphamide (B585) and mustard oil, where it was found to reduce pain-related behaviors. researchgate.net Similarly, it has been shown to attenuate visceral nociception and inflammation in mice. physiology.orgnih.gov However, it is noteworthy that this compound did not show any effect in a thermal nociception model using a hot plate, suggesting that its analgesic action is not primarily mediated by central mechanisms. nih.govresearchgate.net
Involvement of Anti-inflammatory Mechanisms in Pain Alleviation
The antinociceptive effects of this compound are believed to be closely tied to its anti-inflammatory properties. nih.govresearchgate.net The compound's ability to reduce pain is thought to be related to the inflammatory process rather than a central nervous system mechanism. nih.govresearchgate.net This is supported by findings that this compound can diminish mechanical inflammatory hypernociception induced by carrageenan. nih.govresearchgate.net
The anti-inflammatory actions of this compound that contribute to its analgesic effects include the reduction of leukocyte migration, protein extravasation, and the levels of the pro-inflammatory cytokine TNF-α in the peritoneal cavity in response to carrageenan. nih.govresearchgate.netresearchgate.net Additionally, it has been shown to decrease neutrophil degranulation. nih.govresearchgate.netresearchgate.net By targeting these key components of the inflammatory cascade, this compound can effectively alleviate pain associated with inflammation. regimenlab.com
Interactive Data Table: Anti-inflammatory Mechanisms of this compound in Pain Alleviation
| Inflammatory Mediator/Process | Effect of this compound | Implication for Pain Relief |
| Leukocyte Migration | Decreased | Reduced influx of inflammatory cells to the site of injury |
| Protein Extravasation | Decreased | Reduced swelling and edema |
| TNF-α Levels | Decreased | Attenuation of a key pro-inflammatory cytokine |
| Neutrophil Degranulation | Reduced | Diminished release of inflammatory mediators from neutrophils |
| Prostaglandin Synthesis | Decreased | Reduction in a key mediator of inflammatory pain |
Wound Healing and Anti-irritant Research
This compound has been recognized for its wound healing and anti-irritant properties. atamanchemicals.com It is known to possess anti-inflammatory and antimicrobial features that contribute to its effectiveness in skin care preparations. atamanchemicals.com Studies have shown that it can reduce UV-induced erythema in vivo, demonstrating its anti-irritant capabilities. atamanchemicals.com
Furthermore, this compound has been incorporated into various topical formulations to enhance their therapeutic effects. For example, a spray containing ozonated sunflower oil and α-Bisabolol was found to achieve complete healing of venous leg ulcers in a randomized controlled study. nih.gov It has also been shown to improve the effectiveness of treatments for atopic dermatitis by reducing pruritus and inflamed skin. nih.gov
Structure Activity Relationships and Derivatization Studies
Impact of Structural Modifications on Bioactivity
The bioactivity of (-)-alpha-Bisabolol is significantly influenced by modifications to its chemical structure. Key derivatives, including bisabolol oxides and various hydroxylated forms, have been studied to understand how these changes affect their biological properties.
Bisabolol Oxides: this compound is prone to oxidation, yielding major products such as bisabolol oxide A and bisabolol oxide B. mdpi.comresearchgate.net These oxides often exhibit different and sometimes more potent bioactivities compared to the parent compound. For instance, α-bisabolol oxide A has demonstrated significantly higher antioxidant activity, as measured by its DPPH radical scavenging ability, than α-bisabolol. mdpi.comresearchgate.net Furthermore, bisabolol oxides have shown superior antibacterial activity against both gram-positive and gram-negative bacteria. mdpi.com In a comparative study, bisabolol oxide A displayed good activity against Staphylococcus aureus, Escherichia coli, and Salmonella enteritidis, and was found to be more effective as a larvicidal agent against the cattle tick Hyalomma scupense than α-bisabolol itself. nih.gov An oil rich in bisabolol oxides A and B has also been reported to have antihyperalgesic and antiedematous effects. mdpi.com
Hydroxylated Derivatives: The introduction of hydroxyl groups into the this compound structure is a key strategy for creating derivatives with new properties. A primary advantage of hydroxylation is the increased polarity and aqueous solubility of the resulting metabolites, which can overcome the limitations imposed by the highly lipophilic nature of this compound. mdpi.comresearchgate.netnih.gov Microbial transformation has been a successful method for producing a variety of hydroxylated derivatives. For example, fermentation with the fungus Absidia coerulea yielded several new compounds, including (1R,5R,7S)- and (1R,5S,7S)-5-hydroxy-α-bisabolol, (1R,5R,7S,10S)-5-hydroxybisabolol oxide B, (1R,7S,10S)-1-hydroxybisabolol oxide B, 12-hydroxy-α-bisabolol, and (1S,3R,4S,7S)- and (1S,3S,4S,7S)-3,4-dihydroxy-α-bisabolol. mdpi.comresearchgate.netnih.gov These hydroxylated derivatives, along with others isolated from Matricaria chamomilla, are considered important for the therapeutic properties of the plant and for distinguishing its different chemotypes. acs.org The enzymatic hydroxylation of (-)-α-bisabolol can lead to derivatives with potentially enhanced biological activity. smolecule.com
| Structural Modification | Resulting Derivative(s) | Observed Impact on Bioactivity | Reference |
|---|---|---|---|
| Oxidation | Bisabolol Oxide A | Higher antioxidant activity (DPPH scavenging). mdpi.comresearchgate.net Good antibacterial activity against S. aureus, E. coli, S. enteritidis. nih.gov More effective larvicidal agent against H. scupense. nih.gov | mdpi.comresearchgate.netnih.gov |
| Oxidation | Bisabolol Oxide B | Contributes to antihyperalgesic and antiedematous effects of bisabolol oxide-rich oil. mdpi.com | mdpi.com |
| Hydroxylation | 5-hydroxy-α-bisabolol | Increased aqueous solubility compared to parent compound. mdpi.com | mdpi.com |
| Hydroxylation | 3,4-dihydroxy-α-bisabolol | Increased aqueous solubility compared to parent compound. mdpi.com | mdpi.com |
| Hydroxylation & Oxidation | 5-hydroxybisabolol oxide B | Increased aqueous solubility compared to parent compound. mdpi.com | mdpi.com |
Rational Design and Synthesis of this compound Analogs for Enhanced Efficacy
The targeted design and chemical synthesis of this compound analogs represent a strategic approach to amplify its therapeutic potential. By modifying specific functional groups, researchers have created novel compounds with improved efficacy, particularly in anticancer applications.
One successful strategy involves glycosidation—the addition of a sugar moiety. This modification can improve physicochemical properties, such as solubility in biological fluids. mdpi.comjst.go.jp For example, the synthesized analog α-Bisabolol β-D-fucopyranoside (ABFP) demonstrated potent anti-acetylcholinesterase activity and significant antioxidant potential. mdpi.com Further studies concluded that adding a sugar moiety can amplify the cytotoxic effect of α-Bisabolol, with α-Bisabolol α-L-rhamnopyranoside showing particularly potent activity against glioma cells. mdpi.com
Another fruitful avenue has been the synthesis of thiosemicarbazones derived from this compound. A series of these analogs were tested for their antitumor effects against various human tumor cell lines. nih.gov The compounds showed broad inhibitory effects, with myeloid leukemia cells (K-562) being especially sensitive. nih.gov Structure-activity relationship studies identified a ketone derivative as the most potent analog, exhibiting powerful antitumor activity and high selectivity for K-562 cells. mdpi.comnih.gov
Furthermore, researchers have designed and synthesized novel derivatives for treating pancreatic cancer. By creating analogs with a structurally characteristic enol ether of the β-keto ester moiety, compounds with stronger antiproliferative and tumoricidal effects than the parent α-bisabolol were developed. iiarjournals.orgiiarjournals.org One such derivative not only reduced the proliferation of various pancreatic cancer cell lines but also induced higher levels of apoptosis and inhibited tumor growth in xenograft models. iiarjournals.orgiiarjournals.org These findings underscore the value of rational design in creating analogs that can effectively prevent cancer progression. iiarjournals.org
| Analog Class | Example Analog | Enhanced Efficacy/Bioactivity | Reference |
|---|---|---|---|
| Glycosides | α-Bisabolol β-D-fucopyranoside (ABFP) | Potent anti-acetylcholinesterase activity; significant antioxidant potential. mdpi.com | mdpi.com |
| Glycosides | α-Bisabolol α-L-rhamnopyranoside | Potent cytotoxic activity against human and rat glioma cells. mdpi.com | mdpi.com |
| Thiosemicarbazones | Ketone derivative (3l) | Potent and highly selective antitumor activity against myeloid leukemia (K-562) cells. nih.gov | nih.gov |
| β-keto ester derivatives | Derivative 5 (enol ether) | Stronger antiproliferative and tumoricidal effects on pancreatic cancer cells; induced greater apoptosis. iiarjournals.orgiiarjournals.org | iiarjournals.orgiiarjournals.org |
Biotransformation as a Tool for Generating Bioactive Derivatives
Biotransformation, utilizing whole microbial cells or enzymes, has emerged as a powerful and environmentally friendly technique for the structural modification of this compound. mdpi.comacgpubs.org This approach is particularly valuable for producing new and polar derivatives that are difficult to obtain through conventional chemical synthesis. mdpi.comnih.gov The poor water solubility of this compound limits its pharmaceutical applications, and microbial transformation offers an effective way to generate more soluble, and often more bioactive, metabolites. mdpi.comresearchgate.netnih.gov
Various fungi have been successfully employed as biocatalysts. For instance, screening of fifteen different microorganisms led to the selection of the filamentous fungus Absidia coerulea for its ability to metabolize this compound. mdpi.comresearchgate.netnih.gov Scale-up fermentation with A. coerulea resulted in the isolation of eleven hydroxylated metabolites, seven of which were new compounds. All of these metabolites exhibited higher aqueous solubility than the parent compound. mdpi.comnih.gov
Other fungi have also proven effective. Thamnidium elegans has been used to convert this compound into its oxidation products, α-bisabolol oxide A and α-bisabolol oxide B. acgpubs.org The biotransformation of this compound by Penicillium neocrassum yielded a novel metabolite characterized as bisafuranol. acgpubs.org Studies have shown that the metabolites produced through biotransformation can have enhanced biological activities; for example, the antioxidant activity of metabolites from P. neocrassum transformation was found to be more effective at scavenging free radicals than the substrate. acgpubs.organadolu.edu.tr Fungi such as Aspergillus niger, Glomerella cingulata, and Bipolaris sorokiniana have also been used to produce bisabolol oxide B and its hydroxylated derivatives from this compound. mdpi.com This "green technique" is highly selective and efficient, providing a valuable method for mimicking mammalian metabolism and generating unique bioactive derivatives under mild conditions. mdpi.com
| Microorganism | Type | Generated Derivative(s) | Key Outcome | Reference |
|---|---|---|---|---|
| Absidia coerulea | Fungus | Hydroxylated derivatives (e.g., 5-hydroxy-α-bisabolol, 3,4-dihydroxy-α-bisabolol, hydroxybisabolol oxides) | Produced 7 new and 4 known polar metabolites with higher aqueous solubility. mdpi.comresearchgate.netnih.gov | mdpi.comresearchgate.netnih.gov |
| Thamnidium elegans | Fungus | α-bisabolol oxide A and α-bisabolol oxide B | Efficient conversion to major oxidation products. acgpubs.org | acgpubs.org |
| Penicillium neocrassum | Fungus | Bisafuranol (a new metabolite) | Generated a novel derivative and metabolites with enhanced antioxidant activity. acgpubs.organadolu.edu.tr | acgpubs.organadolu.edu.tr |
| Aspergillus niger | Fungus | Bisabolol oxide B and hydroxylated derivatives | Demonstrated conversion to oxide and further hydroxylation. mdpi.com | mdpi.com |
| Bipolaris sorokiniana | Fungus | Bisabolol oxide B | Used as a biocatalyst for oxidative conversion. mdpi.comacgpubs.org | mdpi.comacgpubs.org |
Synergistic Interactions of Alpha Bisabolol in Pre Clinical Models
Synergism with Conventional Pharmacological Agents
Preclinical research has highlighted the capacity of (-)-alpha-bisabolol to augment the efficacy of several classes of conventional pharmacological agents, including anticancer drugs, nonsteroidal anti-inflammatory drugs (NSAIDs), and antibiotics.
Enhancement of Tyrosine Kinase Inhibitor Efficacy (e.g., Imatinib (B729), Nilotinib)
In the context of oncology, this compound has shown significant synergistic activity with tyrosine kinase inhibitors (TKIs) such as imatinib and nilotinib (B1678881), which are used in the treatment of specific leukemias. plos.orgnih.gov Studies on BCR-ABL+ cell lines, which are characteristic of chronic myeloid leukemia (CML) and a subset of acute lymphoblastic leukemia (ALL), have revealed that the combination of this compound with either imatinib or nilotinib results in a synergistic proapoptotic effect. plos.orgnih.govresearchgate.net
This synergistic relationship allows for a notable reduction in the required doses of the TKIs to achieve the same level of cancer cell death. plos.orgnih.gov For instance, the combination of this compound and imatinib permitted a dose reduction of up to 7.2-fold for this compound and 9.4-fold for imatinib. plos.org Similarly, when combined with nilotinib, dose reductions of up to 6.7-fold for this compound and 5-fold for nilotinib were observed. plos.org The mechanism behind this synergy involves the induction of mitochondrial membrane damage, suggesting that this compound can potentiate the efficacy of TKIs through BCR-ABL-independent pathways. plos.orgnih.gov This is particularly relevant for overcoming resistance to TKI monotherapy. plos.org
Table 1: Dose Reduction Indices (DRI) for this compound and TKI Combinations
| Combination | Cell Viability Inhibition | DRI for this compound | DRI for TKI |
|---|---|---|---|
| This compound + Imatinib | 50% (IC50) | Up to 7.2 | Up to 9.4 |
| This compound + Nilotinib | 50% (IC50) | Up to 6.7 | Up to 5.0 |
Data derived from studies on BCR-ABL+ cell lines. plos.orgnih.gov
Combined Effects with NSAIDs (e.g., Diclofenac)
This compound has been shown to interact synergistically with the nonsteroidal anti-inflammatory drug (NSAID) diclofenac (B195802), enhancing its antinociceptive (pain-relieving) and anti-inflammatory effects. nih.govresearchgate.net In rat models of nociception and inflammation, the co-administration of this compound and diclofenac produced a greater therapeutic effect than would be expected from the sum of their individual effects. nih.govnih.gov
Isobolographic analysis, a method used to evaluate drug interactions, confirmed a synergistic interaction for both antinociceptive and anti-inflammatory activities. nih.govresearchgate.net The experimental effective dose (ED40) for the combination was significantly lower than the theoretical ED40. nih.govresearchgate.net For the antinociceptive effect, the experimental ED40 was 38.7 mg/kg compared to a theoretical 98.89 mg/kg. nih.govresearchgate.net For the anti-inflammatory effect, the experimental ED40 was 13.4 mg/kg versus a theoretical 41.2 mg/kg. nih.govresearchgate.net This potentiation is believed to involve multiple mechanisms, including the activation of opioid receptors and the nitric oxide-cGMP-K+ channel pathway. nih.govfrontiersin.org A significant advantage of this combination is the potential for reduced gastric damage, a common side effect of NSAIDs like diclofenac. nih.gov
Table 2: Synergistic Effects of this compound and Diclofenac Combination
| Effect | Theoretical ED40 (mg/kg) | Experimental ED40 (mg/kg) |
|---|---|---|
| Antinociception | 98.89 | 38.7 |
| Anti-inflammation | 41.2 | 13.4 |
Data from rat models. nih.govresearchgate.net
Potentiation of Antibiotic Activity
This compound has been observed to enhance the activity of certain antibiotics against various bacterial strains, including multi-drug resistant ones. mdpi.comresearchgate.net While this compound itself may exhibit only marginal direct antibacterial activity, it can act as a modulator, potentiating the efficacy of antibiotics. researchgate.netsemanticscholar.org
For example, a synergistic effect has been demonstrated when this compound is combined with norfloxacin (B1679917) against Staphylococcus aureus and with gentamicin (B1671437) against Escherichia coli. researchgate.net It is also reported to have a synergistic effect when used with aminoglycosides against several bacterial and fungal strains. mdpi.com The mechanism for this potentiation is thought to involve the disruption of the bacterial cell membrane's integrity, which increases the permeability of the membrane to antibiotics, allowing them to better reach their intracellular targets. regimenlab.com This action is particularly noted in Gram-positive bacteria. semanticscholar.org
Synergistic Effects with Other Natural Compounds (e.g., Tea Tree Oil)
In addition to conventional drugs, this compound can act synergistically with other natural compounds. A notable example is its interaction with tea tree oil. Research has investigated the combined antimicrobial effect of this compound and tea tree oil against Solobacterium moorei, a bacterium associated with halitosis. nih.gov
A study found that a combination of 0.1% this compound and 0.05% tea tree oil exhibited a synergistic effect against the reference strain of S. moorei and two out of four clinical isolates. nih.gov This suggests that combining these two natural compounds could be beneficial in oral healthcare products to combat certain oral bacteria. nih.govtrulieve.com
Role as a Permeation or Efficacy Enhancer in Research Delivery Systems (e.g., Propylene (B89431) Glycol)
This compound has been identified as a potential permeation enhancer, facilitating the transport of other molecules across biological barriers like the skin. regimenlab.com It has been shown to work synergistically with common vehicles in dermatological formulations, such as propylene glycol. regimenlab.com
In one in vitro study using human skin samples, a pretreatment with a 1:1 mixture of this compound and propylene glycol significantly increased the permeability of the skin to both 5-fluorouracil (B62378) (a chemotherapy agent) and triamcinolone (B434) acetonide (a corticosteroid). researchgate.net The permeability was enhanced 17-fold for 5-fluorouracil and 73-fold for triamcinolone acetonide. researchgate.net The proposed mechanism for this enhancement is an increase in the fluidity of the stratum corneum lipids, which facilitates the diffusion of the drugs across the skin barrier. researchgate.net This property makes this compound a compound of interest for improving the efficacy of transdermal drug delivery systems. regimenlab.com
Advanced Research Techniques and Future Directions in Alpha Bisabolol Studies
Exploration of Unidentified Molecular Targets and Signaling Networks
While the anti-inflammatory and pro-apoptotic effects of (-)-alpha-Bisabolol are well-documented, ongoing research seeks to identify novel molecular targets and unravel the complexity of its interactions with cellular signaling networks. The compound is known to modulate several key pathways involved in cell survival, proliferation, and death.
A significant area of investigation is its role in cancer therapy. Studies have shown that this compound can decrease the activation of the p-PI3K/p-AKT signaling pathway, which is crucial in cancer pathogenesis. nih.govmedchemexpress.com In endometrial cancer cells, it promotes apoptosis by increasing caspase-3 levels and decreasing its direct inhibitor, the X-linked inhibitor of apoptosis protein (XIAP). nih.gov This interaction suggests a potential for this compound to sensitize cancer cells to treatments like radiotherapy. nih.govnih.gov Further research has demonstrated that its anticancer effects involve the regulation of apoptosis-related proteins, leading to an increase in Bax and a decrease in Bcl-2. nih.gov
Beyond cancer, research in animal models of neuropathic pain suggests that this compound's effects may be linked to the modulation of glial cells (microglia and astrocytes) and the suppression of neuroplastic changes driven by growth factors like brain-derived neurotrophic factor (BDNF) and its receptor TrkB. mdpi.com Additionally, some evidence points towards more complex interactions, such as its ability to increase the release of tumor growth factor-beta 1 (TGF-β1), an action that could have controversial implications in the tumor microenvironment, suggesting a potential for immune suppression. frontiersin.org Its preferential entry into cells via lipid rafts may also play a role in its ability to induce apoptosis in activated T cells, another area requiring deeper investigation. frontiersin.org The compound's impact on mitochondrial functions, including the permeability transition pore and the electron transport chain, represents another critical frontier for mechanistic studies. mdpi.comacs.org
Development of Novel Research Delivery Systems to Optimize Bioavailability (e.g., Nanocapsules, Solid Lipid Nanoparticles)
A primary limitation in harnessing the full potential of this compound is its high lipophilicity, low water solubility, and susceptibility to oxidation, which can hinder its bioavailability. nih.govmdpi.com To overcome these challenges, researchers are developing novel drug delivery systems, particularly lipid-based nanoparticles. These systems aim to protect the molecule from degradation, enhance its solubility, and improve its uptake and delivery to target sites. nih.govresearchgate.net
Lipid-Core Nanocapsules (LNCs): These are vesicular systems where the active compound is enclosed in an oily core surrounded by a polymeric wall. nih.gov The nanoencapsulation of this compound into LNCs has been shown to be a viable strategy. For instance, LNCs loaded with this compound, prepared by the interfacial deposition of poly(ε-caprolactone), have demonstrated improved anti-inflammatory effects in animal models of lung inflammation. nih.gov
Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers made from solid lipids, which are solid at room temperature. drug-dev.com They are considered a promising vehicle for enhancing the delivery of hydrophobic drugs like this compound. researchgate.net Studies have successfully formulated this compound-loaded SLNs using techniques like hot homogenization. researchgate.net These formulations have shown enhanced neuroprotective effects in cell culture models, protecting against Aβ-induced neurotoxicity and inhibiting Aβ aggregation more effectively than the free compound. researchgate.net The use of SLNs can improve the stability and bioavailability of this compound, potentially boosting its therapeutic efficacy. researchgate.net
Below is a table summarizing the characteristics of recently developed this compound nanoparticle systems.
| Delivery System | Core Components | Key Findings | Particle Size (Approx.) | Stability | Source(s) |
| Lipid-Core Nanocapsules (LNC) | Poly(ε-caprolactone), Sorbitan Monostearate, Castor Oil | Improved anti-inflammatory effects in a mouse model of ARDS. | Not Specified | Protects α-bisabolol from oxidation. | nih.gov |
| Solid Lipid Nanoparticles (SLN) | Soy Lecithin, Tween 80 | Enhanced neuroprotection, inhibited Aβ aggregation, improved bioavailability. | ~150 nm | Physically stable zeta-potential. | researchgate.net |
| Polyglyceryl-4 Caprate Nanoparticles | Polyglyceryl-4 Caprate | Facile fabrication, improved aqueous solubility and stability, enhanced antioxidant effects. | < 300 nm | Stable for up to 112 days. | mdpi.com |
Integration of Omics Technologies (e.g., Transcriptomics, Proteomics) for Comprehensive Mechanistic Elucidation
To move beyond single-pathway analysis and gain a holistic understanding of this compound's biological effects, researchers are turning to "omics" technologies. frontiersin.org These high-throughput methods allow for the large-scale study of biological molecules, providing a comprehensive view of the changes occurring within a cell or organism in response to the compound. biobide.com
Transcriptomics: This field studies the complete set of RNA transcripts in a cell, revealing gene expression patterns. biobide.commdpi.com By using techniques like RNA-sequencing (RNA-seq), researchers can identify which genes are turned on or off by this compound. mdpi.comms-editions.cl This could uncover novel regulatory networks and pathways affected by the compound, providing clues to its broader mechanism of action. biobide.com
Proteomics: Focusing on the entire set of proteins (the proteome), proteomics provides insights into protein expression, structure, and interactions. frontiersin.orgbiobide.com Mass spectrometry-based proteomics can quantify how this compound alters protein levels, helping to validate targets identified through transcriptomics and discover post-translational modifications that regulate cellular processes. biobide.com
Metabolomics: This technology analyzes the complete set of small-molecule metabolites within a biological system. frontiersin.org It can reveal how this compound affects metabolic pathways, which is crucial for understanding its impact on cellular energy and biosynthesis. mdpi.com
Integrated Multiomics: The true power lies in integrating data from genomics, transcriptomics, proteomics, and metabolomics. researchgate.net This systems biology approach can connect genetic potential to functional outcomes, allowing for the reconstruction of the complex biosynthetic and signaling pathways modulated by this compound. frontiersin.orgresearchgate.net Such an approach is critical for identifying reliable biomarkers of the compound's activity and for elucidating its polypharmacological effects.
While specific multi-omics studies on this compound are still emerging, the application of these technologies is a key future direction that promises to revolutionize our understanding of this natural compound. ms-editions.clresearchgate.net
Computational and In Silico Approaches in this compound Research
Computational and in silico methods are becoming indispensable tools in modern drug discovery, allowing for the rapid and cost-effective prediction of a compound's biological activities and molecular interactions. dergipark.org.tr These approaches are being actively used to investigate this compound and its derivatives. dergipark.org.tr
Molecular Docking and Dynamics: These simulation techniques predict how a ligand, such as this compound, binds to the active site of a target protein. researchgate.net Studies have used molecular docking to investigate the interaction of this compound with key proteins involved in cancer and neurodegenerative disease. For example, in silico analysis has explored its potential to inhibit Bcl-2 family proteins, which are critical regulators of apoptosis and are often dysregulated in cancers like glioblastoma. dergipark.org.trdergipark.org.tr Another study used computational tools to investigate the interaction between this compound and neprilysin, a key enzyme in the degradation of amyloid-beta, suggesting a potential mechanism for its anti-amyloidogenic effect. mdpi.com
Pharmacokinetic and Drug-Likeness Prediction: Web-based tools and specialized software are used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound. dergipark.org.tr Programs like SwissADME and DruLiTo can assess its "drug-likeness" based on physicochemical properties and established rules like Lipinski's rule. dergipark.org.trdergipark.org.tr Furthermore, tools like PASS (Prediction of Activity Spectra for Substances) predict a broad range of biological activities based on the compound's chemical structure, helping to identify new potential therapeutic applications. dergipark.org.trresearchgate.net
The table below presents findings from in silico studies on this compound and its derivatives.
| In Silico Method | Target/Property Investigated | Key Finding | Predicted Value/Score | Source(s) |
| Molecular Docking | Bcl-xl protein (anti-apoptotic) | This compound shows a high binding affinity, suggesting inhibitory potential. | Binding Affinity: -8.5 kcal/mol | dergipark.org.tr |
| Molecular Docking | Trypanothione Reductase (parasite survival) | Sustained binding at the active site, potentially impeding enzyme function. | Not Specified | researchgate.net |
| Molecular Dynamics | Neprilysin (Aβ degradation) | Suggests an interaction that could increase the enzyme's anti-amyloidogenic effect. | Not Specified | mdpi.com |
| PASS Prediction | General Bioactivity | Predicts high potential as an apoptosis agonist. | Pa (Probability to be Active) > 90% | dergipark.org.tr |
| Molinspiration Screening | Protease Inhibition | Predicts weak inhibitory activity against various proteases. | Bioactivity Score: -0.38 | mdpi.com |
Challenges and Opportunities in Pre-clinical Translation and Further Mechanistic Validation
Despite promising preclinical data, the journey of natural compounds like this compound from the laboratory bench to clinical application is fraught with challenges. medrxiv.org A significant hurdle is the methodological heterogeneity across preclinical studies, which can lead to issues with reproducibility and make it difficult to compare findings. medrxiv.org For this compound, a lack of sufficient evidence from robust, well-designed preclinical models remains a barrier to attracting the investment needed for clinical trials. medrxiv.org
Furthermore, the compound's inherent pharmacokinetic properties, such as its poor bioavailability, present a major obstacle. mdpi.commedrxiv.org While the development of novel delivery systems (as discussed in section 8.2) is a significant opportunity to overcome this, further regulatory toxicology and preclinical studies are essential before clinical recommendations can be made. researchgate.net
However, these challenges are matched by significant opportunities. The multi-target nature of this compound, which allows it to modulate several signaling pathways simultaneously, makes it a strong candidate for treating complex diseases. nih.gov A particularly promising avenue is its use as an adjuvant therapy. For example, its ability to enhance the efficacy of radiotherapy in endometrial cancer cells or to potentially mitigate the cardiotoxic side effects of chemotherapeutic drugs like doxorubicin (B1662922) highlights its potential to improve existing cancer treatment regimens. nih.govresearchgate.net Continued research focusing on mechanistic validation, standardized preclinical protocols, and advanced formulation strategies will be crucial to successfully translate the therapeutic promise of this compound into clinical reality.
Conclusion: Synthesizing Academic Insights on Alpha Bisabolol
Summary of Key Pre-clinical Research Findings
Pre-clinical studies, encompassing both in vitro and in vivo models, have illuminated the multifaceted pharmacological profile of (-)-alpha-Bisabolol. These findings consistently point towards its anti-inflammatory, antioxidant, neuroprotective, and anticancer properties.
A significant body of research has focused on the anti-inflammatory effects of this compound. carmellcosmetics.comenclaire.in Studies have shown its ability to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govcarmellcosmetics.comnih.gov The mechanisms underlying these effects involve the inhibition of key signaling pathways, including nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) like ERK1/2, JNK, and p38. nih.govnih.gov Furthermore, this compound has been observed to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are crucial mediators of the inflammatory response. nih.govcarmellcosmetics.comnih.gov
The antioxidant properties of this compound are another well-documented area of its pre-clinical evaluation. atamanchemicals.comcetaphil.co.nz The compound has demonstrated the capacity to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby mitigating oxidative stress. nih.govauctoresonline.org Its antioxidant mechanism is associated with a reduction in malondialdehyde (MDA) levels, a marker of lipid peroxidation, and the preservation of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT). nih.govnih.gov
In the realm of neuroprotection , pre-clinical models have suggested that this compound may offer therapeutic potential for neurodegenerative diseases. nih.govmedchemexpress.com Research has indicated its ability to protect neurons from damage, with studies showing it can attenuate neuroinflammation by reducing the activation of glial cells and the subsequent release of pro-inflammatory cytokines. nih.gov In models of Alzheimer's disease, it has been shown to inhibit the aggregation of β-amyloid and protect neuronal cells from its neurotoxic effects. auctoresonline.org Furthermore, in a rat model of Parkinson's disease, this compound demonstrated a protective effect on dopaminergic neurons by modulating oxidative stress, neuroinflammation, and apoptosis. mdpi.com
The anticancer potential of this compound has been investigated across various cancer cell lines. mdpi.comcaymanchem.com It has been shown to induce apoptosis (programmed cell death) in glioma, acute leukemia, and non-small cell lung cancer cells. mdpi.comcaymanchem.comjbuon.com The mechanisms of its anticancer activity include the induction of cell cycle arrest, disruption of the mitochondrial membrane potential, and inhibition of cell migration. jbuon.comnih.gov Studies on pancreatic cancer have also shown that this compound and its derivatives can inhibit cell proliferation and induce apoptosis. iiarjournals.org
Table 1: Summary of Key Pre-clinical Research Findings for this compound
| Pharmacological Activity | Key Findings | Investigated Models |
|---|---|---|
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β). nih.govcarmellcosmetics.comnih.gov Downregulation of iNOS and COX-2 expression. nih.govcarmellcosmetics.comnih.gov Inhibition of NF-κB and MAPK signaling pathways. nih.govnih.gov | Macrophage cell lines, mouse models of skin inflammation, and acute lung injury. nih.govresearchgate.net |
| Antioxidant | Scavenging of ROS and RNS. nih.govauctoresonline.org Reduction of lipid peroxidation (MDA levels). nih.govnih.gov Enhancement of antioxidant enzyme activity (SOD, CAT). nih.govnih.gov | Cellular models and in vitro assays. nih.govnih.gov |
| Neuroprotective | Attenuation of neuroinflammation and glial cell activation. nih.gov Protection against β-amyloid-induced neurotoxicity. auctoresonline.org Preservation of dopaminergic neurons in a Parkinson's disease model. mdpi.com | Neuronal cell lines (Neuro-2a, PC12), rat models of Parkinson's disease, and mouse models of cerebral ischemia. nih.govauctoresonline.orgmedchemexpress.commdpi.com |
| Anticancer | Induction of apoptosis and cell cycle arrest. mdpi.comjbuon.com Inhibition of cell viability, migration, and invasion. mdpi.com Disruption of mitochondrial membrane potential. nih.gov Inhibition of PI3K/Akt signaling pathway. jbuon.com | Various cancer cell lines including glioma, acute leukemia, endometrial, breast, and non-small cell lung cancer. mdpi.comcaymanchem.comjbuon.comnih.gov |
Prospective Academic Research Avenues
While existing pre-clinical data is promising, several avenues for future academic research can further elucidate the therapeutic potential of this compound.
A crucial next step is the comprehensive investigation into the bioavailability and pharmacokinetics of this compound following various routes of administration. Understanding how the compound is absorbed, distributed, metabolized, and excreted is fundamental for its potential translation into clinical settings. Studies exploring novel drug delivery systems, such as nanoencapsulation, have already shown promise in enhancing its efficacy and could be a key area of focus. nih.gov
Further research is warranted to explore the synergistic effects of this compound with existing therapeutic agents. For instance, its pro-apoptotic activity in leukemia cells suggests potential for combination therapies with conventional chemotherapy or targeted agents. nih.gov Investigating these combinations could lead to more effective treatment strategies with potentially reduced side effects.
Delving deeper into the molecular targets of this compound is another critical research direction. While some signaling pathways have been identified, a more comprehensive understanding of its direct protein interactions could reveal novel mechanisms of action and open up new therapeutic applications. nih.gov For example, identifying the specific receptors or enzymes that this compound binds to could pave the way for the design of more potent and selective derivatives. iiarjournals.org
The exploration of this compound's effects on the microbiome presents an exciting and largely untapped area of research. Given the known influence of the gut microbiome on inflammation and neurological health, investigating how this natural compound interacts with and modulates microbial communities could provide new insights into its therapeutic effects. ontosight.ai
Finally, long-term toxicology and safety studies in animal models are essential to establish a comprehensive safety profile before any consideration for human clinical trials.
Implications for Future Investigative Paradigms in Natural Product Science
The study of this compound holds broader implications for the field of natural product science. It serves as a compelling case study for the value of investigating individual bioactive compounds from traditional medicinal plants.
The research on this compound underscores the importance of a mechanism-based approach to natural product drug discovery. Moving beyond simple screening for activity, the detailed elucidation of the molecular mechanisms of action, as has been done for this compound, is crucial for identifying promising lead compounds and understanding their therapeutic potential. nih.gov
Furthermore, the development of sustainable production methods for high-value natural products is a critical consideration. The reliance on the distillation from the Candeia tree for this compound highlights the potential for over-harvesting and environmental impact. frontiersin.orgnih.gov Research into biotechnological production methods, such as microbial fermentation using engineered yeast or bacteria, offers a sustainable and scalable alternative for the production of enantiomerically pure this compound. nih.govmdpi.com This shift towards bio-based manufacturing represents a significant paradigm shift in how we source and produce valuable natural compounds.
The investigation into stereoisomers of bisabolol also emphasizes the importance of stereochemistry in natural product activity. The natural this compound isomer is reported to be the most biologically active form, highlighting the need for enantioselective synthesis or purification methods to ensure optimal efficacy. tri-k.comscielo.br
Q & A
Q. What are the primary mechanisms underlying (-)-alpha-Bisabolol's antioxidant activity, and how can researchers experimentally validate these mechanisms?
this compound scavenges free radicals via its monocyclic sesquiterpene structure, donating hydrogen atoms to stabilize reactive oxygen species (ROS). To validate this, researchers should:
- Use DPPH/ABTS assays to quantify radical scavenging capacity, reporting IC50 values (e.g., 123.78 µg/mL for pure this compound) .
- Measure lipid peroxidation inhibition in cell-free systems (e.g., linoleic acid oxidation models) and cell-based assays (e.g., HaCaT keratinocytes exposed to UV-induced ROS) .
- Incorporate positive controls (e.g., ascorbic acid) and validate results with multiple antioxidant assays to account for method-specific biases .
Q. What standardized protocols exist for assessing this compound's stability in topical formulations?
Stability testing should include:
- Accelerated degradation studies : Expose formulations to 40°C/75% relative humidity for 3–6 months, monitoring chemical degradation via HPLC .
- Freeze-thaw cycling : Evaluate physical stability (e.g., particle size, polydispersity index) after 3 cycles (-70°C to 25°C) to simulate temperature fluctuations during storage .
- pH and viscosity monitoring : Track changes in formulation properties under stress conditions, ensuring compliance with dermatological use standards (pH 5.0–6.0) .
Advanced Research Questions
Q. How should researchers design in vitro and in vivo studies to assess this compound's anti-inflammatory effects while controlling for confounding variables?
- In vitro : Use LPS-stimulated macrophages (RAW 264.7) to measure TNF-α/IL-6 suppression. Normalize data to cell viability (MTT assay) to exclude cytotoxicity-driven effects .
- In vivo : Employ murine models (e.g., carrageenan-induced paw edema) with blinded treatment allocation. Include vehicle and positive control groups (e.g., dexamethasone) .
- Address variability : Predefine inclusion criteria (e.g., animal weight ranges) and randomize subjects to minimize bias. Use ANOVA with post-hoc tests for multi-group comparisons .
Q. What methodological approaches are recommended for resolving contradictions in reported IC50 values of this compound across different antioxidant assays?
- Comparative meta-analysis : Pool data from studies using identical assay conditions (e.g., DPPH concentration, solvent systems) to identify protocol-driven discrepancies .
- Standardize reporting : Adopt guidelines from Pharmaceutical Research Instructions for Authors (e.g., report instrument precision, justify >3 significant figures) .
- Replicate under controlled conditions : Repeat conflicting assays in a single lab with standardized reagents and equipment to isolate methodological variables .
Q. How can researchers optimize this compound's bioavailability through nanoemulsion formulations like SNEDDS?
- Surfactant-co-surfactant screening : Test combinations (e.g., Tween 80:Transcutol HP) at varying ratios (e.g., 3:1 to 1:3) to achieve % transmittance >99% and particle size <20 nm .
- Characterization : Use dynamic light scattering (DLS) for size/PDI, zeta potential for stability (-15 to -20 mV), and Franz diffusion cells for skin permeation studies .
- Stability-by-design : Incorporate antioxidants (e.g., BHT) into SNEDDS pre-concentrates to prevent oxidation during storage .
Methodological Challenges & Data Analysis
Q. What strategies mitigate batch-to-batch variability in this compound sourced from natural extracts?
- Chemical fingerprinting : Use GC-MS/HPLC to quantify key markers (e.g., alpha-Bisabolol oxide) and reject batches with >5% compositional deviation .
- Synthetic standardization : Opt for enantiopure synthetic this compound (CAS 22567-36-8) to ensure consistency, referencing EINECS 245-086-2 for regulatory compliance .
Q. How can researchers reconcile conflicting findings on this compound's efficacy in oral care applications (e.g., mouthwash studies)?
- Dose-response analysis : Compare studies using equivalent concentrations (e.g., 0.5% vs. 2% formulations) and adjust for contact time variability .
- Microbiome considerations : Account for intersubject differences in oral microbiota through stratified randomization in clinical trials .
Safety & Regulatory Considerations
Q. What endpoints are critical in safety assessments of this compound for dermal applications?
- Dermal sensitization : Conduct murine Local Lymph Node Assays (LLNA) per RIFM guidelines, with thresholds based on EC3 values .
- Systemic toxicity : Perform OECD 407 repeated-dose 28-day oral toxicity studies, focusing on hepatorenal biomarkers .
- Phototoxicity : Assess under UVA/UVB exposure using 3T3 Neutral Red Uptake assays for topical formulations .
Data Presentation & Reproducibility
Q. How should researchers report this compound data to enhance reproducibility?
- Adopt metric units : Follow Pharmaceutical Research guidelines (e.g., mL, sec) and avoid non-SI units .
- Detail statistical methods : Specify software (e.g., GraphPad Prism v10), tests (e.g., two-tailed t-test), and significance thresholds (e.g., p < 0.05) .
- Share raw data : Deposit HPLC chromatograms, NMR spectra, and assay protocols in repositories like Zenodo for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
